Trifluridine's cytotoxicity is primarily driven by the incorporation of its active metabolite, FTD triphosphate (F₃dTTP), into DNA, which leads to DNA dysfunction and cell death. The table below summarizes the key steps and players in this process.
| Process Stage | Key Proteins/Enzymes | Role in FTD Action | Key Findings from Research |
|---|---|---|---|
| Cellular Uptake | ENT1, ENT2 (SLC29A1, SLC29A2) [1] | Mediates cellular influx of FTD [1]. | FTD is transported via both hENT1 and hENT2 [1]. |
| Phosphorylation | Thymidine Kinase 1 (TK1) [1] | Phosphorylates FTD to FTD monophosphate (F₃dTMP) [1]. | TK1 shows a higher catalytic efficiency for FTD than for FdUrd, favoring FTD activation [1]. |
| Triphosphate Formation | Thymidylate Kinase, Nucleoside Diphosphate Kinase [2] | Converts F₃dTMP to the active DNA substrate, F₃dTTP [2]. | - |
| DNA Incorporation | DNA Polymerase α [1] | Incorporates F₃dTTP into DNA opposite adenine [1]. | FTD is incorporated into DNA with significantly higher efficiency than FdUrd (a 5-FU metabolite) [1]. |
| Metabolic Advantage | deoxyUTPase (DUT) [1] | Degrades dUTP and FdUTP (5-FU metabolite) but does not recognize or degrade F₃dTTP [1]. | DUT's inability to degrade F₃dTTP allows for its accumulation and extensive DNA incorporation [1]. |
The extent of FTD incorporation into DNA is dose-dependent and correlates with its cytotoxic effects, as shown in both preclinical and clinical settings.
| Model System | Experimental Context | Key Quantitative Findings | Source / Correlation |
|---|---|---|---|
| In Vitro (HCT116 cells) | 1 μM FTD for 24 hours [1] | FTD incorporated into DNA with higher efficiency than FdUrd [1]. | Direct measurement of radiolabeled nucleosides in DNA [1]. |
| Mouse Xenograft | Multiple oral doses of TAS-102 (FTD/TPI) [3] | TFT concentration in tumor and white blood cell DNA increased dose-dependently [3]. | Correlated with antitumor activity and body weight change [3]. |
| Clinical (Patient PBMCs) | mCRC patients on standard TAS-102 regimen [4] | Percentage of FTD-positive PBMCs increased during drug administration and decreased during the cessation period [4]. | Detection via anti-BrdU antibodies; potential for monitoring drug exposure [4]. |
This protocol is used to quantify the absolute amount of FTD incorporated into genomic DNA [1].
This method leverages the cross-reactivity of specific anti-BrdU antibodies with FTD incorporated into DNA, allowing for visualization and quantification in cells and tissues [2].
The following diagram illustrates the key metabolic pathway of this compound, highlighting its journey from cellular uptake to DNA incorporation.
Metabolic Pathway of this compound (FTD) and Key Sites of Action.
The workflow for detecting FTD incorporation using immunological methods is outlined below.
Experimental Workflow for Detecting FTD Incorporation via Immunological Methods.
Recent research has revealed that FTD's anti-tumor effects extend beyond DNA incorporation to include the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [5].
The oral combination of trifluridine (FTD) and tipiracil (TPI) is designed to overcome the rapid degradation of FTD. The following table summarizes the key pharmacokinetic parameters of the FTD/TPI combination in humans.
Table 1: Key Pharmacokinetic Parameters of this compound/Tipiracil (TAS-102) in Humans [1] [2] [3]
| Parameter | This compound (FTD) | Tipiracil (TPI) | Notes / Conditions |
|---|---|---|---|
| Bioavailability | ≥57% | Information specific to TPI alone not fully detailed | With TPI, bioavailability of FTD increases dramatically compared to FTD alone [2] [4] |
| Effect of TPI | AUC increased 37-fold; Cmax increased 22-fold | - | Comparison of FTD/TPI vs. FTD alone [3] |
| Tmax (hr) | ~2 hours | ~2 hours | After a single oral dose of FTD/TPI 35 mg/m² [2] [3] |
| Protein Binding | >96% (to human serum albumin) | <8% | Independent of concentration and presence of the other component [3] |
| Elimination Half-Life (t₁/₂) | 1.4 - 2.1 hours | 2.1 - 2.4 hours | Half-life increases at steady state for FTD [4] [3] |
| Accumulation | 3-fold (AUC); 2-fold (Cmax) | No accumulation observed | Upon repeated dosing [3] |
| Food Effect | Cmax ↓~40%; AUC unchanged | Cmax ↓~40%; AUC ↓~40% | High-fat, high-calorie meal [3] |
| Primary Metabolic Pathway | Thymidine Phosphorylase (TP) to FTY | Not metabolized by CYP enzymes; excreted largely unchanged | [5] [3] |
| Primary Excretion Route | Urine (as metabolites) | Urine (as unchanged drug) | Within 48 hours: 1.5% FTD, 19.2% FTY, 29.3% TPI [3] |
The pharmacokinetics of this compound are defined by its unique mechanism and the critical role of tipiracil.
The following diagram illustrates the journey of this compound/tipiracil from oral administration to its cytotoxic effects and eventual elimination.
The data in Table 1 is derived from well-established clinical trial methodologies.
Table 2: Pharmacokinetics in Special Populations [8] [3]
| Population | Effect on FTD Exposure (AUC) | Clinical Recommendation |
|---|
| Renal Impairment (Mild) (CrCl 60-89 mL/min) | ↑ 31% | No initial dosage adjustment required. | | Renal Impairment (Moderate) (CrCl 30-59 mL/min) | ↑ 43% | No initial dosage adjustment required. | | Renal Impairment (Severe) (CrCl 15-29 mL/min) | Not Studied | Reduce starting dose to 20 mg/m² twice daily. | | Hepatic Impairment (Mild) | No clinically relevant effect | No dosage adjustment required. | | Hepatic Impairment (Moderate/Severe) | Not Studied | Avoid use. |
A 2025 case report highlighted a crucial, previously unknown interaction relevant to clinical research [9].
The pharmacokinetic profile of this compound is fundamentally shaped by its co-formulation with tipiracil, which inhibits its primary metabolic enzyme to achieve therapeutic systemic exposure. Its action relies on nucleoside transporters for uptake and intracellular phosphorylation for activation.
A key emerging consideration for clinical research and development is its potential to interfere with DPD phenotyping assays, a finding that underscores the importance of continued investigation into the drug's metabolic footprint.
Trifluridine is a fluorinated pyrimidine nucleoside analog that exhibits potent antiviral activity primarily against HSV-1 and HSV-2, as well as vaccinia virus and some adenovirus strains [1] [2] [3].
The antiviral mechanism involves inhibition of viral DNA synthesis through two main pathways [1] [4]:
The following diagram illustrates this dual mechanism of action:
A key characteristic of this compound is its lack of selectivity; it also phosphorylates and incorporates into host cell DNA, which explains its cytotoxicity and limits its use to topical applications [1] [3].
This compound is approved for the topical treatment of primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV-1 and HSV-2 [2] [4].
The table below summarizes key efficacy data from clinical studies and systematic reviews:
| Indication / Context | Efficacy Outcome | Source / Comparative Data |
|---|---|---|
| HSV Epithelial Keratitis (Clinical Trial) | 95% (92/97 patients) achieved corneal re-epithelialization within 14 days. | Viroptic Prescribing Information [2] |
| IDU-resistant Keratitis (Clinical Trial) | 92% (138/150 patients) achieved corneal re-epithelialization. | Viroptic Prescribing Information [2] |
| Comparative Efficacy (Cochrane Review) | More effective than idoxuridine (RR 1.30) and vidarabine (RR 1.17). No significant difference in effectiveness compared to acyclovir or brivudine. | Cochrane Systematic Review [5] |
| Acyclovir-resistant HSV | Considered a treatment option for some acyclovir-resistant cutaneous HSV infections. | ScienceDirect Topics [1] |
Researchers can evaluate the antiviral activity of this compound using standardized in vitro and in vivo models.
The following workflow outlines a standard method for determining the compound's selectivity index:
This compound is considered an established, effective therapy for HSV keratitis, but its role in the broader anti-HSV arsenal is limited [5] [3].
The efficacy of FTD/TPI can be amplified by combining it with other chemotherapeutic and targeted agents. Research points to several rationales for these combinations, supported by specific experimental data.
Preclinical studies indicate that the sequence of drug administration is critical for maximizing cell death, especially in 5-FU resistant cells [1].
The combination of FTD/TPI with the anti-angiogenic agent bevacizumab (anti-VEGF antibody) has shown clinical benefit and is approved for metastatic colorectal cancer (mCRC) [2]. The rationale extends beyond independent mechanisms.
Recent groundbreaking research has identified that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [3]. This represents a significant expansion of its known mechanism.
The following diagram illustrates this novel p53-SLC7A11 ferroptosis pathway.
FTD/TPI induces ferroptosis via the p53-SLC7A11 axis, a pathway synergized by sulfasalazine. [3]
To provide a concrete example of how these mechanisms are studied, here is a detailed methodology from a key publication.
Study Objective: To evaluate the in vitro combination efficacy of FTD and SN-38 against human colorectal cancer cell lines, including a 5-FU-resistant variant [1].
| Protocol Aspect | Detailed Description |
|---|---|
| Cell Lines | DLD-1 (parental human colorectal cancer) and DLD-1/5-FU (5-FU-resistant derivative) [1]. |
| Drugs & Exposure | Trifluridine (FTD) and SN-38 (active metabolite of irinotecan) [1]. |
| Treatment Schedules | 1. Simultaneous: Co-exposure of FTD + SN-38 for 24h. 2. Sequential A: SN-38 for 24h, then FTD for 24h. 3. Sequential B: FTD for 24h, then SN-38 for 24h [1]. | | Primary Assay | Cell Survival Analysis: Measured using cell counting kit-8 (CCK-8) after treatment to determine cytotoxicity and combination effects [1]. | | Mechanistic Assays | - DNA Damage: Assessed by histone H2AX phosphorylation (γ-H2AX).
The understanding of FTD/TPI's mechanisms continues to evolve, opening new avenues for research:
To investigate these resistance mechanisms, researchers employ a range of sophisticated models and protocols. The diagram below outlines the general workflow for establishing and studying FTD-resistant cell lines.
Key Experimental Details:
Understanding resistance mechanisms opens avenues for overcoming them. Recent research focuses on synergistic drug combinations, as shown in the table below.
| Combination Strategy | Proposed Mechanism of Synergy | Experimental Evidence |
|---|---|---|
| FTD/TPI + Sulfasalazine (SAS) [3] | SAS is a system Xc– inhibitor; combined treatment synergistically induces ferroptosis via the p53-SLC7A11 axis [3]. | Validated in patient-derived organoids and xenograft mouse models; shows significant tumor growth inhibition [3]. |
| FTD/TPI + Bevacizumab [4] | Bevacizumab (anti-VEGF antibody) provides continuous anti-angiogenic pressure, improving drug delivery and efficacy [4]. | Meta-analysis of clinical studies shows significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS) compared to FTD/TPI monotherapy [4]. |
| FTD/TPI + TB01 (PEP06) [5] | TB01, an anti-angiogenic peptide, synergizes with FTD/TPI's cytotoxic effect, potentially reducing toxicity [5]. | Demonstrated enhanced tumor growth inhibition in HCT-116 xenograft mouse models without increased toxicity [5]. |
| Pathway Type | Key Enzyme(s) | Input Molecule | Output Molecule(s) | Biological Consequence |
|---|---|---|---|---|
| Activation (Phosphorylation) | Thymidine Kinase (TK1), other kinases [1] [2] [3] | Trifluridine (FTD) | FTD-Monophosphate (F3dTMP), FTD-Triphosphate (F3dTTP) [2] | Antitumor effect: F3dTTP incorporates into DNA, causing dysfunction [2] [3]. F3dTMP weakly inhibits Thymidylate Synthase (TS) [2]. |
| Systemic Degradation | Thymidine Phosphorylase (TPase) [4] [2] [5] | This compound (FTD) | 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY) [4] [2] | Inactivation: Primary route of systemic clearance; results in an inactive metabolite [4]. |
| Gut Microbiota Degradation | Bacterial enzymes (e.g., from C. perfringens) [6] | This compound (FTD) | Multiple metabolites (pathway not fully defined) [6] | Inactivation & Reduced Bioavailability: Potential impact on drug efficacy, especially with targeted colonic delivery [6]. |
The following diagram illustrates the core metabolic pathways and the points of intervention, such as the role of tipiracil.
The high-level pathways involve specific mechanisms and can be characterized using detailed experimental methods.
The incorporation of FTD-Triphosphate into DNA is a primary cytotoxic event. It induces DNA replication stress [3], leading to:
A 2024 study also indicates that this anti-tumor effect via aberrant mitosis occurs independently of the p53 protein status of the cell, which is significant for its activity across different genetic backgrounds [3].
This more recent area of research can be investigated through the following protocol, which is adapted from a 2024 study [6].
This experimental workflow identified Clostridium perfringens abundance as strongly correlated with the rate of FTD metabolism. The study also found that uridine could act as a competitive inhibitor to reduce this microbial degradation [6].
The following table summarizes key pharmacokinetic parameters of oral this compound when co-administered with tipiracil (as in Lonsurf), which is critical for understanding its behavior in the body [4] [2] [5].
| Parameter | Value/Findings | Notes |
|---|---|---|
| Bioavailability | ≥57% [2] [5] | When administered with tipiracil. |
| Tmax | ~2 hours [2] | Time to reach maximum plasma concentration. |
| Protein Binding | >96% [5] | Highly protein-bound. |
| Effect of Tipiracil | Increases FTD exposure (AUC) 37-fold [4] | Tipiracil inhibits degradation, drastically boosting bioavailability. |
| Elimination Half-life | 1.4 - 2.1 hours [5] | Half-life increases slightly with repeated dosing. |
| Primary Metabolite | FTY [4] [2] | 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. |
| Key Route of Excretion | Urine [5] | Mostly eliminated via renal excretion. |
The discovery of the gut microbiota's role in this compound metabolism opens new research avenues:
Trifluridine (5-trifluoromethyl-2'-deoxyuridine) represents a significant achievement in medicinal chemistry, bridging the domains of antiviral therapy and oncology. This fluorinated pyrimidine nucleoside analog has evolved from a topical antiviral agent to an essential component of systemic chemotherapy for advanced gastrointestinal malignancies. The historical development of this compound spans several decades, beginning with its investigation as an antiviral compound and culminating in its current role in oncology as part of the combination drug TAS-102 (Lonsurf), which combines this compound with the thymidine phosphorylase inhibitor tipiracil in a molar ratio of 1:0.5 [1].
The therapeutic transition of this compound from antiviral to anticancer applications represents a fascinating case of drug repurposing. Initially approved as an ophthalmic solution for herpes simplex virus infections, researchers later exploited its DNA-incorporating properties for oncology applications [2]. This transition was facilitated by understanding its unique mechanism of action, which differs from other fluoropyrimidines like 5-fluorouracil (5-FU), particularly in its ability to be incorporated directly into DNA rather than primarily inhibiting thymidylate synthase [3]. The development timeline accelerated significantly in the 2010s, with key regulatory approvals that established this compound/tipiracil as a standard option for previously treated metastatic colorectal and gastric cancers.
Table 1: Historical Development and Key Approvals of this compound
| Year | Development Milestone | Significance |
|---|---|---|
| 2015 | Initial FDA approval for metastatic colorectal cancer | Based on RECOURSE trial; provided option for refractory mCRC |
| 2019 | FDA approval for gastric/GEJ adenocarcinoma | Address unmet need in heavily pretreated gastric cancer patients |
| 2023 | FDA expanded approval with bevacizumab for mCRC | SUNLIGHT trial showed significant survival benefit (10.8 vs 7.5 months OS) |
| Development | RECOURSE trial results (mCRC) | Median OS: 7.1 months vs 5.3 months (placebo); HR 0.68 |
| Development | TAGS trial results (gastric/GEJ) | Median OS: 5.7 months vs 3.4 months (placebo) in overall population |
The commercial development of this compound/tipiracil has been facilitated through strategic partnerships. Taiho Pharmaceutical Co., Ltd., a Japanese company with strong oncology focus, discovered and initially developed Lonsurf, while Servier acquired exclusive rights for global development and commercialization in markets including the U.S., Europe, and Latin America [3]. This collaboration combined Taiho's oncology innovation with Servier's extensive global infrastructure, enabling broader regulatory submissions, large-scale clinical trials, and worldwide distribution of this important therapeutic agent.
The chemical synthesis of this compound has evolved significantly since its initial development, with modern methods focusing on efficient trifluoromethylation of uridine precursors. A patented method from China (CN111217867A) describes a multi-step approach beginning with D-ribose as starting material, proceeding through halogenation, acylation, glycosylation, reduction, and deprotection steps [4]. This method emphasizes the preparation of a key intermediate, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, which subsequently undergoes glycosylation to form the nucleoside structure essential for biological activity.
The synthetic optimization involves careful selection of protecting groups to ensure regioselectivity and prevent side reactions. The patented method employs acyl groups for hydroxyl protection, specifically utilizing acyl halides in solvents such as tetrahydrofuran, with inorganic bases including carbonate or bicarbonate salts of alkali metals to facilitate the reaction [4]. The reaction sequence requires precise control of temperature, solvent systems, and catalysts to achieve the desired stereochemistry corresponding to natural 2'-deoxyribonucleosides, which is critical for biological recognition and phosphorylation by cellular kinases.
Recent advances in this compound synthesis have focused on radiochemical methods to enable positron emission tomography (PET) imaging applications. Researchers have developed an automated 18F-trifluoromethylation procedure for the radiosynthesis of [18F]this compound, obtained after two synthetic steps in <2 hours with a radiochemical purity >99% [5]. This method employs copper-mediated trifluoromethylation of an iodinated uridine precursor using [18F]fluoride, allowing researchers to track this compound distribution and metabolism in vivo using PET imaging.
The precursor design for radiosynthesis incorporates protecting groups (acetyl at 3'- and 5'-alcohols and 4,4'-dimethoxybenzhydryl at the ureido NH position) to prevent undesirable side reactions during the trifluoromethylation process [5]. Following radiolabeling, sequential deprotection yields the final [18F]this compound product. This sophisticated approach enables the production of a PET tracer that can elucidate drug mechanism of action, assess tumor targeting, and potentially guide personalized treatment approaches.
Biotechnological synthesis of nucleoside analogs like this compound represents an emerging alternative to traditional chemical methods. These approaches utilize enzymatic catalysis employing nucleoside phosphorylases and N-deoxyribosyltransferases in multi-enzyme cascade systems [6]. Biocatalytic strategies offer several advantages, including enhanced selectivity (avoiding the need for protecting groups), reduced environmental impact, and operation under mild reaction conditions. While industrial-scale application for this compound specifically remains developing, the field shows considerable promise for more efficient and sustainable production of nucleoside analog pharmaceuticals.
The mechanism of action of this compound differs fundamentally from other fluoropyrimidines, which explains its efficacy in 5-FU-resistant malignancies. As a thymidine-based nucleoside analog, this compound relies on nucleoside transporters for cellular uptake, after which it undergoes phosphorylation by thymidine kinase to its active monophosphate form [2]. Subsequent phosphorylation produces this compound triphosphate (FTD-TP), which is directly incorporated into DNA during replication, leading to DNA dysfunction and tumor cell death [3].
The metabolic activation pathway involves three key phosphorylation steps: (1) initial phosphorylation by thymidine kinase to FTD-MP, (2) conversion to diphosphate form by thymidylate kinase, and (3) final phosphorylation to the active triphosphate form (FTD-TP) by nucleoside diphosphate kinase [1]. The triphosphate form (FTD-TP) competes with native thymidine triphosphate for incorporation into DNA, where it causes DNA strand breaks and compromises DNA integrity and function, ultimately leading to cell death.
Table 2: Key Metabolic Forms of this compound and Their Functions
| Metabolite | Enzyme Responsible | Primary Function | Significance |
|---|---|---|---|
| FTD-MP (monophosphate) | Thymidine kinase | Weak, reversible inhibition of thymidylate synthase | Minor contribution to cytotoxicity |
| FTD-TP (triphosphate) | Nucleoside diphosphate kinase | Incorporation into DNA, causing DNA damage | Primary mechanism of antitumor activity |
| FTD incorporated in DNA | DNA polymerase | DNA dysfunction and strand breaks | Correlates with antitumor efficacy |
This compound exhibits several distinguishing characteristics compared to other fluoropyrimidines. While its monophosphate form (FTD-MP) does inhibit thymidylate synthase (TS), this inhibition is transient and reversible, contrasting with the strong, sustained TS inhibition produced by 5-fluorouracil metabolites [2]. This difference likely contributes to this compound's activity in 5-FU-resistant tumors and its different toxicity profile. The primary cytotoxicity of this compound stems from its incorporation into DNA rather than TS inhibition, with studies demonstrating high correlation between antitumor activity and the amount of this compound incorporated into DNA [2].
Another significant pharmacodynamic property is this compound's potential to induce immunogenic cell death (ICD), as demonstrated in recent research. Treatment with this compound promotes the release of damage-associated molecular patterns (DAMPs) including ATP and HMGB1 [7]. These DAMPs trigger immune activation by stimulating dendritic cell maturation and antigen presentation, potentially enhancing antitumor immune responses. This immunomodulatory dimension represents an important consideration for combination strategies with immunotherapy agents.
Diagram 1: Mechanism of Action of this compound and Tipiracil - The metabolic activation pathway of this compound shows phosphorylation to active metabolites, DNA incorporation, and tipiracil's role in preventing degradation.
The development of TAS-102 (Lonsurf) represents a formulation breakthrough that addressed a critical pharmacokinetic challenge of this compound. As a single agent, this compound undergoes rapid degradation by thymidine phosphorylase in the gastrointestinal tract and liver, resulting in extremely low systemic bioavailability [3]. The addition of tipiracil hydrochloride, a potent thymidine phosphorylase inhibitor, at a molar ratio of 1:0.5 (this compound:tipiracil) significantly increases this compound's bioavailability and half-life, enabling effective systemic exposure following oral administration [2].
The rational design of this combination stems from understanding the metabolic vulnerabilities of this compound. Tipiracil inhibits the primary catabolic enzyme responsible for this compound breakdown, increasing the area under the concentration-time curve (AUC) of this compound by approximately 50-fold compared to administration of this compound alone [3]. This pharmacokinetic enhancement allows for sufficient this compound exposure to achieve therapeutic intracellular concentrations in tumor tissues, transforming an otherwise impractical therapeutic agent into a clinically viable treatment option.
Research has investigated combination strategies to enhance the efficacy of this compound/tipiracil and overcome resistance mechanisms. Preclinical studies have demonstrated synergistic effects when combining this compound with cryptotanshinone (CTS), a natural STAT3 inhibitor, in gastric cancer models [1]. The combination showed enhanced anticancer effects through several mechanisms: increased incorporation of FTD into DNA, cell cycle arrest at G2 phase, enhanced apoptosis, and suppression of STAT3 phosphorylation activated by FTD treatment.
Additional combination approaches have explored sequential or concurrent administration with other antimetabolites. Studies in fluoropyrimidine-sensitive colon cancer cell lines demonstrated strong synergistic effects when combining this compound/tipiracil with 5-FU, allowing marked theoretical reduction in administered doses of both drugs [8]. This apparently counterintuitive combination proved particularly effective in wild-type colon cancer cells, suggesting potential applications in adjuvant settings or first-line treatment for metastatic disease.
The combination with bevacizumab has demonstrated clinical success, leading to FDA approval in 2023 for previously treated metastatic colorectal cancer. The SUNLIGHT trial showed that adding bevacizumab to this compound/tipiracil significantly improved overall survival (10.8 months versus 7.5 months with this compound/tipiracil alone) and progression-free survival (5.6 months versus 2.4 months) [3]. This combination represents a new standard of care for refractory metastatic colorectal cancer patients.
Standardized protocols for evaluating this compound activity in vitro utilize the Cell Counting Kit-8 (CCK-8) assay to determine inhibitory effects on cancer cell growth. The typical experimental workflow involves:
For combination studies, researchers typically calculate combination index (CI) values using CompuSyn software, with CI < 1 indicating synergy, CI = 1 indicating additive effects, and CI > 1 indicating antagonism [1]. Additional mechanistic investigations often include cell cycle analysis through propidium iodide staining and flow cytometry, apoptosis assessment using Annexin V-FITC/PI double staining, and DNA incorporation studies through immunofluorescence detection.
Animal models, typically human tumor xenografts in immunodeficient mice, provide critical preclinical efficacy data for this compound. Standard protocols involve:
The dosing schedule often follows clinical regimens, with treatment administered on Days 1-5 and 8-12 of a 28-day cycle [3]. Efficacy is evaluated through tumor growth inhibition, tumor growth delay, and regression rates compared to control groups. Additional pharmacological assessments may include biodistribution studies using radiolabeled [18F]this compound to evaluate tumor uptake and tissue distribution [5].
This compound/tipiracil has received regulatory approvals for multiple gastrointestinal malignancies. The current approved indications include:
The recommended dosage for this compound/tipiracil is 35 mg/m² (based on this compound component) administered orally twice daily on Days 1-5 and 8-12 of each 28-day cycle [3]. The medication is available in two tablet strengths: 15 mg/6.14 mg (this compound/tipiracil) and 20 mg/8.19 mg (this compound/tipiracil). Dose modifications are based on the worst grade of laboratory abnormalities or non-hematologic adverse reactions observed during the previous cycle, with specific guidelines for reduction to 25 mg/m² or further to 20 mg/m² in case of persistent adverse reactions.
A significant clinical advantage of this compound/tipiracil is its safety profile in patients with dihydropyrimidine dehydrogenase (DPD) deficiency, which affects 15-30% of the population and predisposes to severe toxicity from 5-FU [9]. Unlike 5-FU, this compound metabolism is independent of DPD, allowing standard dosing without requirement for dose adjustment in DPD-deficient patients. Clinical studies have demonstrated that metastatic colorectal cancer patients with genetically proven DPD deficiency tolerate standard-dose this compound/tipiracil without developing grade ≥3 gastrointestinal or hematological toxicity requiring dose reductions [9].
For geriatric populations, clinical studies of this compound/tipiracil have included substantial numbers of patients aged 65 years and older. While no overall differences in safety or efficacy were observed between older and younger patients, greater sensitivity in some older individuals cannot be ruled out. No dedicated studies have been conducted in pediatric populations, and no significant differences in pharmacokinetics have been observed based on gender or race in clinical trials to date.
The historical development of this compound from a topical antiviral to an integral component of systemic oncology therapy represents a successful case of strategic drug development. The synthesis of this compound has evolved from traditional nucleoside chemistry to include innovative radiochemical and biotechnological approaches that enable both production and mechanistic investigation. The unique mechanism of action, centered on DNA incorporation rather than primary thymidylate synthase inhibition, distinguishes it from other fluoropyrimidines and explains its efficacy in resistant malignancies.
Future research directions will likely focus on several promising areas. First, elucidating and exploiting the immunomodulatory effects of this compound, including its ability to induce immunogenic cell death, may provide rational combinations with immunotherapy agents [7]. Second, developing biomarkers to predict response remains an important unmet need, potentially through assessment of this compound incorporation into tumor DNA or evaluation of thymidine kinase expression levels. Finally, exploring this compound/tipiracil in earlier lines of therapy and additional cancer types may expand its clinical utility beyond current applications.
This compound/tipiracil (commercially known as Lonsurf) is an oral cytotoxic drug combination approved for the treatment of metastatic colorectal cancer and metastatic gastric or gastroesophageal junction adenocarcinoma. This fixed-dose combination brings together two distinct pharmacological agents: This compound (FTD), a thymidine-based nucleoside analogue that exerts antineoplastic effects through incorporation into DNA, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that enhances the bioavailability of this compound. The combination is formulated in a 1:0.5 molar ratio (this compound:tipiracil), which has been demonstrated to optimize the pharmacokinetic profile and therapeutic efficacy of the drug [1] [2].
The primary mechanism of action of this compound involves its intracellular phosphorylation to this compound triphosphate, which is subsequently incorporated into DNA in place of thymidine, leading to DNA dysfunction and inhibition of tumor cell proliferation. Additionally, this compound demonstrates minor inhibition of thymidylate synthase, a key enzyme in DNA synthesis. However, the standalone administration of this compound is significantly limited by its rapid degradation by thymidine phosphorylase enzymes present in the gastrointestinal tract and liver, resulting in poor oral bioavailability [3]. This limitation is effectively counteracted by tipiracil, which inhibits thymidine phosphorylase, thereby reducing this compound metabolism and increasing systemic exposure. Clinical pharmacokinetic studies have demonstrated that the coadministration of tipiracil with this compound results in approximately 37-fold and 22-fold increases in the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound, respectively, compared to this compound administration alone [3].
Table 1: Key Pharmacological Parameters of this compound/Tipiracil (Lonsurf)
| Parameter | This compound | Tipiracil |
|---|---|---|
| Mechanism of Action | Incorporation into DNA inhibiting synthesis; minor thymidylate synthase inhibition | Thymidine phosphorylase inhibition |
| Protein Binding | ≥96% | <8% |
| Elimination Half-life | 1.70 hours | 1.69-1.78 hours |
| Primary Route of Elimination | Metabolism to FTY (major metabolite) | Renal excretion (unchanged) |
| Time to Cmax (Tmax) | 2 hours | 3 hours |
| Effect of Food | Cmax and AUC decreased by ≈40% with high-fat meal | Similar decrease with high-fat meal |
The development of a robust LC-MS/MS method for the simultaneous quantification of this compound, tipiracil, and their metabolites requires careful optimization of both chromatographic and mass spectrometric parameters. The system typically employs a Waters Acquity UPLC platform coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For chromatographic separation, two columns have demonstrated excellent performance: the ACE Excel 3 AQ (100 × 2.1 mm, 1.7 µm) and the Waters BEH C18 (50 × 2.1 mm, 1.7 µm) columns, both maintained at ambient temperature [4] [5]. The mobile phase composition varies based on the specific analytical requirements, with gradient elution systems utilizing methanol and water containing 0.05% acetic acid or isocratic systems using methanol and water with 0.1% formic acid (80:20, v/v) proving effective. The flow rate is typically maintained between 0.35-0.5 mL/min with a total run time of 4-7 minutes, making the method suitable for high-throughput analysis [4] [5].
A particularly innovative approach involves the use of segmented polarity switching during mass spectrometric detection, which allows for the simultaneous quantification of analytes with different ionization preferences without compromising sensitivity. This technique operates TPI in positive electrospray ionization (ESI+) mode while analyzing FTD and its metabolite FTY in negative electrospray ionization (ESI-) mode within the same chromatographic run [4] [6]. The mass transitions (MRM) monitored for quantification are as follows: m/z 243.1→183.0 for TPI, m/z 295.1→252.0 for FTD, and m/z 178.9→158.9 for FTY. For methods including the minor metabolite 5CDU, the transition m/z 272.96→156.86 is monitored in positive mode [5]. This segmented polarity approach represents a significant advancement in analytical efficiency, eliminating the need for separate runs for compounds with different ionization characteristics.
The developed LC-MS/MS methods have undergone comprehensive validation according to ICH guidelines and US-FDA bioanalytical method validation requirements. The validation parameters assessed include selectivity, linearity, accuracy, precision, recovery, matrix effects, carryover, dilution integrity, and stability under various conditions [4] [5]. For selectivity, the method demonstrated no interference from endogenous plasma components at the retention times of the analytes and internal standards. Linearity has been established over concentration ranges of 8.00-8000 ng/mL for FTD, 1.00-250 ng/mL for TPI, and 5.00-1250 ng/mL for FTY, with coefficient of determination (r²) values ≥0.997, indicating excellent linear response [4].
The accuracy and precision of the method have been rigorously evaluated through quality control samples at low, medium, and high concentration levels. Intra-day and inter-day accuracy typically ranged from 88.67% to 112.18% of the nominal concentrations, with precision expressed as relative standard deviation (%RSD) consistently ≤6.84% [5]. Recovery studies utilizing protein precipitation with acetonitrile demonstrated consistent and reproducible extraction efficiency across all analytes. Importantly, no significant matrix effects were observed for any of the analytes, confirming the robustness of the method against potential interferences from different plasma lots [4] [5].
Table 2: Comparison of LC-MS/MS Method Validation Parameters Across Studies
| Validation Parameter | Zhang et al. (2024) | El-Gendy et al. (2023) | Shelke & Rishipathak (2023) |
|---|---|---|---|
| Linear Range (ng/mL) | TPI: 1-250; FTD: 8-8000; FTY: 5-1250 | TPI: 5-1000; FTD: 5-4000; FTY: 5-4000; 5CDU: 5-4000 | TPI: 100-1500; FTD: 200-5000; FTY: 100-1500 |
| Accuracy (%) | 94.8-105.0 | 88.67-112.18 | 95.2-104.3 |
| Precision (%RSD) | ≤6.84 | ≤6.84 | ≤7.2 |
| Extraction Recovery | Protein precipitation | Protein precipitation | Solid-phase extraction |
| Matrix Effect | No significant effect | No significant effect | Not reported |
| Stability | Established under various conditions | Established under various conditions | Established under various conditions |
Protein precipitation represents the most efficient and straightforward sample preparation technique for the simultaneous extraction of this compound, tipiracil, and their metabolites from plasma matrices. The protocol begins with the thawing of frozen plasma samples at room temperature, followed by thorough mixing via vortexing to ensure homogeneity. For each analysis, 50 μL of plasma aliquot is transferred to a clean microcentrifuge tube, to which 10 μL of internal standard working solution is added. The internal standards typically include stable isotope-labeled analogs such as This compound-13C-15N2 for FTD, tipiracil-d6 for TPI, and 5-trifluoromethyluracil-13C-15N2 for FTY, which correct for variability in sample preparation and ionization efficiency [4] [7].
The protein precipitation is performed by adding 150 μL of ice-cold acetonitrile to the plasma-internal standard mixture, followed by vigorous vortexing for 2-3 minutes to ensure complete protein denaturation and analyte release. The samples are then centrifuged at 13,000-15,000 rpm for 10 minutes at 4°C to form a compact protein pellet. Following centrifugation, the supernatant is carefully transferred to a clean vial or 96-well plate, with precautions taken to avoid disturbing the protein pellet. For enhanced sensitivity, particularly for tipiracil quantification, the supernatant may be evaporated to dryness under a gentle nitrogen stream at room temperature, with subsequent reconstitution in 50-100 μL of 0.05% acetic acid in water [4] [6]. This concentration step significantly improves the detection capability for tipiracil, which typically demonstrates lower ionization efficiency compared to the other analytes. The prepared samples are then transferred to autosampler vials for LC-MS/MS analysis.
The following workflow diagram illustrates the complete sample preparation and analysis process:
The validated LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in patients with advanced solid tumors, including metastatic colorectal cancer and gastric cancer. In a typical clinical study design, patients are administered This compound/tipiracil (TAS-102) at a dose of 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day treatment cycle [3]. The drug is administered within 1 hour after completion of a meal to standardize the effect of food on drug absorption, as a high-fat meal has been shown to decrease the Cmax and AUC of both this compound and tipiracil by approximately 40% compared to fasting conditions [1] [2].
For comprehensive pharmacokinetic characterization, blood samples are collected at predetermined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours post-dose. The blood samples are collected in lithium heparin tubes and processed within 30 minutes of collection by centrifugation at 2500-3000×g for 10 minutes at 4°C to separate plasma. The resulting plasma samples are stored at -70°C until analysis to maintain analyte stability [7]. This rigorous sampling schedule allows for accurate characterization of the pharmacokinetic profiles, including peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), and other critical parameters that define the drug's behavior in the body.
Pharmacokinetic analysis is performed using non-compartmental methods with specialized software such as Phoenix WinNonlin version 8.3 (Certara, Princeton, NJ, USA). The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the observed concentration-time data. The area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-last) is calculated using the linear trapezoidal rule, while the area under the curve from time zero to infinity (AUC0-∞) is computed by combining AUC0-last with the extrapolated area determined from the last measured concentration divided by the terminal elimination rate constant [3] [7]. The terminal elimination half-life (t½) is calculated as ln(2)/λz, where λz represents the terminal elimination rate constant. Additional parameters including apparent volume of distribution (Vd/F), clearance (CL/F), and mean residence time (MRT) provide comprehensive insight into the disposition characteristics of the analytes.
Table 3: Pharmacokinetic Parameters of this compound, Tipiracil and Metabolites After Oral Administration of TAS-102 (60 mg)
| Pharmacokinetic Parameter | This compound | Tipiracil | FTY |
|---|---|---|---|
| Cmax (ng/mL) | 6160-6240 | 137-147 | 724-725 |
| Tmax (h) | 2.0 | 3.0 | 2.0-3.0 |
| AUC0-∞ (ng·h/mL) | 11,450-12,280 | 295-301 | 3,250-3,340 |
| Elimination Half-life (h) | 1.70 | 1.69-1.78 | 3.09-3.14 |
| Apparent Volume of Distribution (L) | 21 | 333 | Not reported |
| Clearance (L/h) | 9.8 | 109 | Not reported |
Clinical application of the LC-MS/MS method has demonstrated that coadministration with tipiracil significantly increases this compound exposure, with studies showing approximately 37-fold and 22-fold increases in AUC and Cmax, respectively, compared to this compound administration alone [3]. The method has also revealed that plasma concentrations of the major metabolite FTY are substantially lower following administration of this compound/tipiracil compared to this compound alone, confirming the inhibitory effect of tipiracil on this compound metabolism. These findings validate the fundamental rationale for the combination drug and highlight the critical importance of tipiracil in optimizing the pharmacokinetic profile of this compound for clinical efficacy.
For researchers implementing this methodology, detailed instrument configuration is essential for reproducibility. The Waters Acquity UPLC system should be configured with a binary solvent manager (model code UPA), sample manager (model code UPA), and column manager for temperature control. The mass spectrometer should be a triple quadrupole instrument with Z-spray electrospray ionization interface capable of rapid polarity switching. The source and desolvation temperatures should be maintained at 150°C and 500°C, respectively, with desolvation gas flow set at 1000 L/h and cone gas flow at 150 L/h [5]. The capillary voltage should be set at 3.0 kV for positive mode and 2.5 kV for negative mode, with the collision gas flow optimized at 0.15 mL/min for efficient fragmentation.
For chromatographic separation, the mobile phase preparation follows specific protocols: Mobile Phase A consists of 0.05% acetic acid in water, prepared by adding 500 μL of glacial acetic acid to 1000 mL of HPLC-grade water, followed by mixing and degassing. Mobile Phase B is HPLC-grade methanol. The gradient elution program should be optimized as follows: 0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-20% B), and 3.6-4.5 min (20% B) for column re-equilibration [4]. The injection volume is typically 2-5 μL, and the autosampler temperature should be maintained at 4-10°C to ensure sample stability during analysis.
For regulatory compliance, extended method validation should include specificity assessment using at least six different sources of blank plasma, including hemolyzed and lipemic samples, to demonstrate no interference at the retention times of analytes and internal standards. Linearity evaluation requires a minimum of six concentration levels analyzed in triplicate over three separate days. The calibration model is selected based on the best fit with weighting factor (1/x or 1/x²), with correlation coefficients (r) ≥0.995 and deviation from nominal concentrations ≤15% (≤20% at LLOQ) [4] [5].
Accuracy and precision should be assessed using quality control samples at four concentration levels (LLOQ, low, medium, high) with five replicates each analyzed over three validation days. The acceptance criteria require accuracy within 85-115% of nominal values (80-120% at LLOQ) and precision with %RSD ≤15% (≤20% at LLOQ). Stability experiments must include bench-top stability (6-24 h at room temperature), processed sample stability in autosampler (4-10°C for 24-48 h), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30-90 days) [4] [5]. Additionally, dilution integrity should be demonstrated by spiking samples above the ULOQ and diluting with blank plasma to within the calibration range, with accuracy and precision meeting the same acceptance criteria.
The LC-MS/MS method detailed in these application notes and protocols provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound, tipiracil, and their metabolites in biological matrices. The implementation of segmented polarity switching represents a significant advancement in analytical efficiency, enabling precise quantification of analytes with different ionization characteristics in a single chromatographic run. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic characterization in patient populations. The detailed protocols provided herein offer researchers a complete framework for implementing this analytical methodology in their laboratories, supporting ongoing clinical research and optimal therapeutic use of the this compound/tipiracil combination in cancer treatment.
Trifluridine/tipiracil (FTD/TPI), commercially known as Lonsurf, is an orally administered combination drug approved for the treatment of metastatic colorectal cancer (mCRC) and other advanced gastrointestinal malignancies. The formulation consists of This compound (FTD), a thymidine-based nucleic acid analogue that incorporates into DNA to inhibit tumor cell proliferation, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD in the body [1] [2]. Accurate quantification of FTD and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in clinical practice.
The bioanalytical quantification of FTD presents several challenges, including its rapid metabolism to inactive compounds (5-trifluoromethyluracil [FTY] and 5-carboxy-2'-deoxyuridine [5CDU]), low bioavailability, and the need for sensitive detection methods to measure therapeutic concentrations in plasma [1] [3]. This application note provides a comprehensive overview of validated bioanalytical methods, including high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the reliable quantification of FTD in human plasma. Detailed experimental protocols, method validation results, and application data are presented to support researchers in implementing these robust analytical methods in drug development and clinical monitoring settings.
Various bioanalytical methods have been developed and validated for the quantification of this compound in human plasma. The following tables summarize the key parameters and validation results for the most prominent techniques.
Table 1. Comparison of Bioanalytical Methods for this compound Quantification in Human Plasma
| Method Parameter | HPLC-PDA [1] | LC-MS/MS [3] | LC-MS/MS [4] | MEEKC-DAD [2] |
|---|---|---|---|---|
| Analytical Range | 200-5000 ng/mL | 5-4000 ng/mL | 5-2000 ng/mL | 200-4000 ng/mL |
| LLOQ | 200 ng/mL | 5 ng/mL | 5 ng/mL | 200 ng/mL |
| Extraction Method | Solid-phase extraction | Protein precipitation | Solid-phase extraction | Protein precipitation |
| Run Time | <7 minutes | 4 minutes | Not specified | 13 minutes |
| Matrix Volume | Not specified | 50 μL | 150 μL | Not specified |
| Accuracy (%) | Within acceptable range | 88.67-112.18% | 97.34-103.74% | ≤4% |
| Precision (% RSD) | Within acceptable range | ≤6.84% | <3.33% | ≤4% |
Table 2. Method Validation Parameters for this compound Bioanalytical Assays
| Validation Parameter | HPLC-PDA [1] | LC-MS/MS [3] | LC-MS/MS [4] |
|---|---|---|---|
| Specificity | No interference from plasma components | No matrix effects observed | Specific with no interference |
| Linearity (r²) | Not specified | ≥0.997 | 0.999 |
| Recovery | Not specified | 88.67-112.18% | Not specified |
| Stability | Stable under various conditions | Stable under various conditions | Stable for extended periods |
| Carry-over | Not specified | Not specified | ≤7.45% |
The data demonstrate that LC-MS/MS methods offer significant advantages in terms of sensitivity, with lower limits of quantification (LLOQ) of 5 ng/mL compared to 200 ng/mL for HPLC-PDA and MEEKC-DAD methods [3] [4]. The smaller sample volume requirements (50 μL) and shorter run times (4 minutes) of LC-MS/MS methods make them particularly suitable for high-throughput analyses in clinical laboratories [3].
The following protocol describes a validated LC-MS/MS method for the simultaneous quantification of this compound, its metabolites (FTY, 5CDU), and tipiracil in rat plasma, which can be adapted for human plasma samples [3].
The following workflow diagram illustrates the complete LC-MS/MS analytical procedure:
Figure 1. Workflow for LC-MS/MS Analysis of this compound in Plasma Samples
This protocol describes an HPLC method with photodiode array detection for the simultaneous quantification of FTD, its metabolites (CDMU, TFMU), and TIP in spiked human plasma [1].
The validated bioanalytical methods have been successfully applied in pharmacokinetic studies of this compound and tipiracil. In one study, researchers administered FTD and TIP orally to rats at a dosage of 5.6 mg/kg with a ratio of 1:0.5 for FTD and TIP, respectively [3]. The following pharmacokinetic parameters were assessed using the LC-MS/MS method:
The method demonstrated suitability for clinical pharmacokinetic studies and therapeutic drug monitoring, with sufficient sensitivity to measure plasma concentrations over the entire dosing interval [3].
Large-scale clinical trials have established the safety and efficacy profile of this compound/tipiracil in previously treated metastatic colorectal cancer patients. The PRECONNECT study, an international phase IIIb trial evaluating FTD/TPI in 914 patients with mCRC, demonstrated:
The study concluded that no new safety concerns for FTD/TPI were identified and that progression-free survival increased with duration of treatment, supporting the use of FTD/TPI in routine clinical practice [5].
A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database identified important safety signals for this compound/tipiracil:
This pharmacovigilance study provides critical information for clinical monitoring and risk identification in patients receiving this compound/tipiracil therapy.
The bioanalytical methods presented in this application note provide robust and reliable approaches for the quantification of this compound in human plasma. The LC-MS/MS method offers distinct advantages in terms of sensitivity, specificity, and throughput, with an LLOQ of 5 ng/mL, minimal sample volume requirement (50 μL), and short run time (4 minutes) [3]. The HPLC-PDA method provides a cost-effective alternative for laboratories without access to mass spectrometry instrumentation, with adequate sensitivity for many clinical and research applications [1].
Proper method validation following FDA and ICH guidelines ensures the reliability of generated data for regulatory submissions, therapeutic drug monitoring, and dose individualization. The application of these methods in pharmacokinetic studies and clinical trials has significantly contributed to our understanding of this compound/tipiracil pharmacology and optimal use in cancer therapy.
The combination of trifluridine (a thymidine-based nucleic acid analogue) and tipiracil (a thymidine phosphorylase inhibitor) represents an important therapeutic advancement in the treatment of metastatic colorectal cancer. This combination drug product, known commercially as TAS-102 or Lonsurf, requires robust analytical methods to ensure product quality, stability, and efficacy throughout its shelf life. The development of a stability-indicating UPLC method addresses the critical need for simultaneous quantification of both active pharmaceutical ingredients and their potential degradation products in a single, efficient analytical run.
Therapeutic Significance: this compound exerts its antitumor activity through incorporation into DNA and inhibition of thymidylate synthase, while tipiracil enhances its bioavailability by preventing rapid degradation. This combination has shown significant efficacy in patients with refractory metastatic colorectal cancer, prolonging overall survival and progression-free survival based on phase 3 clinical trial data.
Analytical Importance: Pharmaceutical quality control and stability testing require methods that can not only quantify drug components but also effectively separate and quantify degradation impurities that may form under various stress conditions. The ultra-performance liquid chromatography (UPLC) technique provides superior resolution, sensitivity, and faster analysis times compared to conventional HPLC methods, making it ideally suited for routine analysis in pharmaceutical quality control settings.
The development of a stability-indicating method requires careful optimization of chromatographic parameters to achieve adequate separation of both active pharmaceutical ingredients and their potential degradation products. Based on current research, the following conditions have been demonstrated as effective for the simultaneous analysis of this compound and tipiracil:
Table 1: Optimized UPLC Conditions for this compound and Tipiracil Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Acquity BEH Phenyl column (100 mm × 2.1 mm, 1.7 µm) | Hibera C18 column (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | Methanol: ammonium formate buffer (50:50, v/v) | 0.1% orthophosphoric acid: acetonitrile (50:50% v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Injection Volume | Not specified | 1.5 µl |
| Detection Wavelength | 257 nm | 230 nm |
| Column Temperature | Not specified | Ambient |
| Run Time | Not specified | 3.0 min |
| Retention Time (this compound) | Not specified | 0.549 min |
| Retention Time (Tipiracil) | Not specified | 1.251 min |
The method employs isocratic elution for simplicity and reproducibility, with both reported conditions providing excellent resolution between this compound, tipiracil, and their degradation products. The Phenyl column in Condition 1 offers different selectivity compared to the C18 column in Condition 2, which may be advantageous for separating specific impurities. The shorter run time of 3.0 minutes in Condition 2 significantly enhances analytical throughput while maintaining resolution, making it particularly suitable for high-volume quality control laboratories [1] [2].
The UPLC system should comprise the following components:
The developed UPLC method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for intended applications. The validation data presented below confirms that the method is specific, accurate, precise, and robust for the simultaneous quantification of this compound and tipiracil in pharmaceutical formulations.
Table 2: Method Validation Parameters for this compound and Tipiracil UPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | Resolves both APIs and degradation products; Peak purity > 99% | No interference from blank, placebo, or degradation products |
| Linearity (Range) | R² > 0.999 for both compounds | R² ≥ 0.995 |
| Accuracy (% Recovery) | 99.54% to 100.90% | 98.0% to 102.0% |
| Precision (% RSD) | < 1% (Intra-day and Inter-day) | ≤ 2.0% |
| Robustness | Acceptable system suitability with deliberate variations | System suitability parameters within limits |
| Detection Limit (LOD) | Not specified | Signal-to-noise ratio ~3:1 |
| Quantitation Limit (LOQ) | Not specified | Signal-to-noise ratio ~10:1 |
The validation data demonstrates that the method exhibits excellent linearity across the specified concentration ranges, with correlation coefficients exceeding 0.999 for both analytes. The high precision is evidenced by relative standard deviation values below 1% for both intra-day and inter-day analyses, indicating excellent method reproducibility. Accuracy was confirmed through recovery studies showing values between 99.54% and 100.90%, well within the acceptable range for pharmaceutical analysis. The method also demonstrated adequate robustness when subjected to deliberate variations in flow rate (±0.05 mL/min) and mobile phase composition (±2% absolute), maintaining system suitability parameters within specified limits [1].
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method by subjecting the drug substances to various stress conditions. The following protocol outlines the standardized approach for conducting these studies:
All degradation samples should be compared against freshly prepared control samples. The samples are considered sufficiently degraded when approximately 5-20% of the active ingredient has decomposed, which provides adequate degradation products for method evaluation without causing secondary degradation [1].
The forced degradation studies confirmed the stability-indicating capability of the method, with successful separation of degradation products from both this compound and tipiracil peaks. The degradation products were characterized using LC-MS/MS, which provided structural information crucial for understanding degradation pathways. The method demonstrated that this compound and tipiracil show significant degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. This comprehensive degradation profile provides valuable information for formulation development and packaging selection to ensure product stability throughout its shelf life [1].
Before initiating sample analysis, perform system suitability tests to ensure the UPLC system is operating correctly. Inject system suitability solution in six replicates and evaluate the following parameters:
Only proceed with sample analysis when all system suitability parameters meet the specified acceptance criteria.
The complete analytical workflow for the stability-indicating UPLC method for this compound and tipiracil encompasses all steps from sample preparation to data analysis and interpretation, as illustrated in the following diagram:
The validated stability-indicating UPLC method for this compound and tipiracil has several important applications in pharmaceutical research, development, and quality control:
Routine Quality Control: The method is suitable for simultaneous quantification of both active ingredients in combined dosage forms, providing rapid analysis with a total run time as short as 3.0 minutes, significantly improving laboratory efficiency and throughput compared to conventional HPLC methods.
Stability Studies: The method effectively monitors the stability of this compound and tipiracil in both active pharmaceutical ingredients and finished dosage forms during formal stability studies, including real-time and accelerated stability testing as per ICH guidelines.
Degradation Pathway Elucidation: Through characterization of degradation products using LC-MS/MS, the method enables understanding of degradation pathways, which is crucial for formulation development, packaging selection, and shelf-life determination.
Bioanalytical Applications: While primarily developed for pharmaceutical formulations, the method principles can be adapted for bioanalytical applications, including monitoring drug levels in plasma samples for pharmacokinetic studies, as demonstrated by similar methods reported in the literature [3].
To ensure consistent performance of the UPLC method, consider the following troubleshooting and maintenance recommendations:
Regular preventive maintenance, including column cleaning when not in use, regular replacement of solvent inlet filters, and scheduled detector lamp replacement, is recommended to maintain optimal method performance.
The stability-indicating UPLC method presented in these application notes provides a robust, precise, and accurate analytical procedure for the simultaneous determination of this compound and tipiracil in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics, including specificity for separating both active pharmaceutical ingredients from their degradation products. The short analysis time of approximately 3 minutes represents a significant improvement over conventional HPLC methods, offering enhanced efficiency for quality control laboratories. The method is suitable for routine analysis, stability studies, and quality control of this compound/tipiracil combination products, ensuring their safety, efficacy, and quality throughout their shelf life.
Forced degradation studies help identify how drugs behave under stress, which is crucial for developing stable formulations. The findings for tipiracil are summarized below.
| Stress Condition | Details | Outcome (Degradation) |
|---|---|---|
| Acidic Hydrolysis | Conditions per ICH Q1(R2) guideline [1] | Yes |
| Alkaline Hydrolysis | Conditions per ICH Q1(R2) guideline [1] | Yes |
| Oxidative Stress | Conditions per ICH Q1(R2) guideline [1] | Yes |
| Thermal Stress | Solid-state and/or solution state [1] | No (Stable) |
| Photolytic Stress | As per ICH guidelines [1] | No (Stable) |
This protocol is adapted from a published study that developed and validated an RP-HPLC method for analyzing tipiracil and its degradation products in accordance with ICH guidelines [1].
After the stress period, neutralize the acid, base, and oxidative samples as required. Filter all solutions through a 0.45 μm nylon membrane filter before HPLC injection [1].
The following method was successfully used for the separation and quantification of tipiracil and its degradation products [1].
| Parameter | Specification |
|---|---|
| Instrument | HPLC with DAD or UV-Vis Detector |
| Column | C18 (e.g., Cosmosil), 250 mm x 4.6 mm, 5 μm |
| Mobile Phase | Phosphate Buffer (pH 3.0): Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 257 nm |
| Injection Volume | 10-20 μL |
The developed method should be validated as per ICH Q2(R1) guidelines to confirm it is suitable for its intended purpose. Key validation parameters include [1]:
The following diagram illustrates the logical workflow for conducting and analyzing forced degradation studies, from sample preparation to method application.
Forced degradation studies confirm that tipiracil is susceptible to degradation under hydrolytic and oxidative stress conditions but remains stable under thermal and photolytic stress [1]. The RP-HPLC method provides a specific, accurate, and reliable protocol for analyzing the stability of tipiracil, fulfilling ICH requirements for stability-indicating methods. This methodology is vital for guiding the development, manufacturing, and storage conditions of this compound/tipiracil pharmaceutical products.
Trifluridine (FTD) is a thymidine-based nucleoside analog that serves as the primary cytotoxic component in TAS-102, an oral antineoplastic agent approved for metastatic colorectal cancer and other advanced solid tumors. The bioanalytical quantification of FTD in biological matrices presents significant challenges due to its rapid degradation by thymidine phosphorylase and the need for sensitive detection methods to capture its pharmacokinetic profile. These application notes provide detailed methodologies and protocols for the reliable extraction and quantification of FTD from human plasma, incorporating validation parameters that comply with regulatory standards for bioanalytical method validation.
The combination of FTD with tipiracil hydrochloride (TPI), a potent thymidine phosphorylase inhibitor, significantly enhances FTD bioavailability by preventing its rapid metabolic degradation to inactive metabolites (5-trifluoromethyluracil [FTY] and 5-carboxy-2'-deoxyuridine [5CDU]). [1] Accurate quantification of FTD plasma concentrations is essential for establishing exposure-response relationships, optimizing dosing regimens, and ensuring therapeutic efficacy while minimizing toxicity. This document comprehensively outlines established analytical techniques, including LC-MS/MS and microemulsion electrokinetic chromatography (MEEKC), along with detailed experimental protocols for implementing these methods in both research and clinical settings.
LC-MS/MS has emerged as the gold standard for FTD quantification in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The technique leverages multiple reaction monitoring (MRM) to detect specific ion transitions, providing highly selective detection even in complex matrices like human plasma.
Chromatographic Conditions: A validated method described by Mohammad et al. utilizes a Phenomenex-RP-C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase comprising acetonitrile, methanol, and 5 mM ammonium formate (45:40:15, v/v) delivered at a flow rate of 0.8 mL/min. [2] The same study employed Phenomenex cartridges for solid-phase extraction to isolate FTD and the internal standard α-thymidine (TMD) from 150 μL plasma samples.
Mass Spectrometric Detection: Detection is achieved through electrospray ionization in positive mode monitoring the specific transition of m/z 297→181 for FTD and m/z 241→42 for the internal standard. [2] This method demonstrated excellent linearity across a concentration range of 5.0–2000.0 ng/mL with a regression coefficient (r²) of 0.999, indicating robust quantitative performance.
Validation Parameters: The method validation established intra and inter-batch precision findings of <3.33% and accuracy within 97.34% to 103.74% at three different quality control concentrations. [2] Matrix effects were evaluated by determining the %CV values for quality control samples, yielding results of 1.65% and 0.73% for high and low QC samples, respectively, demonstrating minimal matrix interference.
MEEKC presents an alternative analytical approach that offers distinct advantages in terms of minimal solvent consumption, cost-effectiveness, and capacity for simultaneous analysis of FTD, its metabolites, and tipiracil. This technique is particularly valuable in resource-limited settings or when analyzing compounds with diverse physicochemical properties.
Electrophoretic Conditions: A developed MEEKC method coupled with diode array detection utilizes a fused silica capillary (65 cm total length, 55 cm effective length, 50 μm internal diameter) and a microemulsion solution consisting of 1.66% sodium dodecyl sulfate, 0.91% heptane, 6.61% 1-butanol, and 90.72% borate buffer (20 mM, pH 9.5). [1] Separation is performed at 20°C and 20 kV, with samples injected for 40 seconds at 20 mbar and detected at 205 nm.
Analytical Performance: This method achieves complete resolution of FTD, its metabolites (FTY and 5CDU), and tipiracil within 13 minutes. [1] It demonstrates linearity in the range of 200–4000 ng/mL for FTD, FTY, and 5CDU, and 100–1000 ng/mL for TIP, with intra/inter-day accuracy and precision ≤4% for all analytes.
Application Utility: The MEEKC method has been successfully applied to determine pharmacokinetic parameters of FTD and its metabolites in rat plasma following intraperitoneal administration, demonstrating its utility in preclinical drug development applications. [1]
Table 1: Comparison of Analytical Methods for this compound Quantification in Plasma
| Parameter | LC-MS/MS Method [2] | MEEKC-DAD Method [1] |
|---|---|---|
| Separation Mechanism | Reverse-phase chromatography | Microemulsion electrokinetic chromatography |
| Detection System | Tandem mass spectrometry (MRM) | Diode array detector (205 nm) |
| Linear Range | 5.0–2000.0 ng/mL | 200–4000 ng/mL |
| Sample Volume | 150 μL | Not specified |
| Analysis Time | Not specified | 13 minutes |
| Extraction Method | Solid-phase extraction (Phenomenex cartridges) | Protein precipitation (acetonitrile) |
| Precision | <3.33% RSD | ≤4% RSD |
| Applications | Human plasma quantification | Simultaneous analysis of FTD, metabolites, and tipiracil |
Rigorous method validation is essential to ensure the reliability, reproducibility, and regulatory compliance of bioanalytical methods for FTD quantification. The following section summarizes key validation parameters established for the described analytical methods.
Table 2: Method Validation Parameters for this compound Bioanalytical Assays
| Validation Parameter | LC-MS/MS Performance [2] | MEEKC-DAD Performance [1] |
|---|---|---|
| Linearity Range | 5.0–2000.0 ng/mL | 200–4000 ng/mL (FTD, FTY, 5CDU) |
| Regression Coefficient (r²) | 0.999 | Not specified |
| Intra-day Precision | <3.33% RSD | ≤4% RSD |
| Inter-day Precision | <3.33% RSD | ≤4% RSD |
| Accuracy | 97.34–103.74% | Within acceptable range |
| Matrix Effect | 1.65% (High QC), 0.73% (Low QC) | Within acceptable range |
| Specificity | No interference observed | Complete resolution of all analytes |
| Stability | Stable for extended periods | Established under various conditions |
The validation procedures adhere to FDA bioanalytical method validation guidelines and International Council for Harmonisation (ICH) requirements, assessing critical parameters including specificity, linearity, precision, accuracy, robustness, and stability. [2] [3] [1] Forced degradation studies conducted under acidic, alkaline, oxidative, thermal, photolytic, and hydrolytic conditions confirm the stability-indicating capability of these methods, ensuring reliable quantification of FTD even in the presence of degradation products. [3]
Proper sample preparation is critical for removing matrix interferences and concentrating analytes to enhance detection sensitivity. The following protocol describes a solid-phase extraction method optimized for FTD quantification in human plasma.
Materials and Reagents:
Extraction Procedure:
Chromatographic separation and mass spectrometric detection parameters must be optimized to achieve adequate resolution, sensitivity, and specificity for FTD quantification.
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
For laboratories utilizing capillary electrophoresis, the following protocol provides detailed conditions for simultaneous analysis of FTD, its metabolites, and tipiracil.
Sample Preparation:
Electrophoretic Conditions:
The developed and validated bioanalytical methods have been successfully applied to characterize the pharmacokinetic profile of FTD in clinical populations, providing critical insights into exposure-response relationships and dose optimization.
Enhanced Exposure with Tipiracil: A pivotal phase 1 study demonstrated that co-administration of FTD with tipiracil (as TAS-102) significantly increased FTD exposure compared to FTD alone. The area under the curve (AUC0-last) and maximum plasma concentration (Cmax) were approximately 37-fold and 22-fold higher, respectively, with this compound/tipiracil versus this compound alone. [4] This profound enhancement in bioavailability underscores the essential role of tipiracil in preventing the rapid degradation of FTD by thymidine phosphorylase.
Dose Regimen and Accumulation: Geometric mean analysis in Chinese patients revealed that FTD exposure increases after multiple administrations, with AUC0-t increasing 2.4-fold from day 1 (7796.6 ng·h/mL) to day 12 (18,181.3 ng·h/mL) of TAS-102 treatment (35 mg/m² twice daily). [5] This observed accumulation ratio informs appropriate dosing strategies and safety monitoring during treatment.
Cross-Population Comparisons: Pharmacokinetic studies have demonstrated comparable FTD exposure among Chinese, Japanese, and US patient populations, supporting the consistent pharmacokinetic profile of TAS-102 across ethnic groups. [5] This finding has significant implications for global drug development and regulatory strategies.
Diagram 1: Pharmacokinetic Enhancement Pathway of this compound by Tipiracil: This diagram illustrates how tipiracil co-administration inhibits thymidine phosphorylase-mediated degradation of this compound, resulting in significantly enhanced systemic exposure.
Bioanalytical method validation for FTD quantification must adhere to regulatory standards set forth by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other relevant authorities. The following considerations are essential for regulatory compliance.
Stability-Indicating Properties: Forced degradation studies under stress conditions (acidic, alkaline, oxidative, thermal, photolytic) confirm that the methods remain accurate and specific even in the presence of degradation products. [3] Stability testing should evaluate short-term bench top stability, processed sample stability, freeze-thaw stability, and long-term frozen storage stability.
Cross-Validation: When implementing multiple analytical platforms (e.g., both LC-MS/MS and MEEKC), cross-validation should demonstrate comparable performance characteristics between methods. This is particularly important when transferring methods between laboratories or during technology updates.
Matrix Effects Evaluation: Comprehensive assessment of matrix effects is crucial, especially for LC-MS/MS methods. This includes determining the impact of different lots of plasma, hemolyzed samples, and hyperlipidemic samples on analyte quantification. The %CV for quality control samples should remain within acceptable limits (<15%).
The accurate quantification of this compound in human plasma requires robust, sensitive, and specific bioanalytical methods that have been thoroughly validated according to regulatory standards. The LC-MS/MS technique provides exceptional sensitivity with a wide linear range of 5.0–2000.0 ng/mL, making it ideal for detailed pharmacokinetic characterization. [2] Alternatively, MEEKC-DAD offers a cost-effective approach for simultaneous analysis of FTD, its metabolites, and tipiracil, with minimal solvent consumption and satisfactory performance characteristics. [1]
The documented protocols have been successfully applied in clinical studies that demonstrated the profound impact of tipiracil on FTD bioavailability, with approximately 37-fold increases in AUC and 22-fold increases in Cmax when administered as TAS-102 compared to FTD alone. [4] These findings underscore the critical importance of reliable bioanalytical methods in characterizing exposure-response relationships and optimizing dosing regimens for this important antineoplastic agent.
As research continues to explore new combinations and expanded indications for TAS-102, these validated bioanalytical methods will remain essential tools for drug development scientists and clinical researchers seeking to maximize the therapeutic potential of this compound while minimizing adverse effects through precise therapeutic drug monitoring.
Trifluridine (FTD) is a thymidine-based nucleic acid analogue with significant antineoplastic and antiviral properties. In pharmaceutical formulations, it is commonly combined with tipiracil (TPC), which enhances FTD's bioavailability by inhibiting thymidine phosphorylase, the enzyme responsible for FTD's rapid degradation. The development of robust chromatographic methods for separating and quantifying FTD and its related compounds is essential for pharmaceutical quality control, bioanalytical applications, and pharmacokinetic studies. These methods must effectively resolve FTD from its metabolites—5-(trifluoromethyl) uracil (FTY) and 5-carboxy-2'-deoxyuridine (5CDU)—as well as from the companion drug tipiracil. This document provides comprehensive application notes and detailed protocols for the chromatographic separation of FTD using various techniques, including reversed-phase high-performance liquid chromatography (RP-HPLC) and microemulsion electrokinetic chromatography (MEEKC).
The analysis of this compound has been successfully accomplished using several chromatographic approaches, each with distinct advantages for specific applications. The table below summarizes the key separation parameters for the most commonly employed methods:
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Method Parameter | HPLC (Pharmaceutical) | HPLC (Bioanalytical) | MEEKC (Bioanalytical) | UPLC (Fast Analysis) |
|---|---|---|---|---|
| Stationary Phase | Symmetry C18 (4.6 × 150mm, 5µm) | Intersil ODS C18 (250mm × 4.6mm, 5µ) | Fused silica capillary (65cm total length, 50µm i.d.) | Newcrom R1 (3µm particles) |
| Mobile Phase/Background Electrolyte | Methanol:Phosphate buffer (pH 4.6) (70:30 v/v) | 15% NaClO4 buffer (pH 4.5):85% Methanol | 1.66% SDS, 0.91% heptane, 6.61% 1-butanol, 90.72% borate buffer (20mM, pH 9.5) | Acetonitrile:Water:Phosphoric acid (MS: replace with formic acid) |
| Flow Rate/Voltage | 1.0 mL/min | 1.0 mL/min | 20 kV | Scalable for UPLC |
| Detection | UV 273 nm | UV 260 nm | DAD 205 nm | MS-compatible |
| Runtime | 7 min | ~15 min | 13 min | Fast separation |
| Retention Time (FTD) | 5.067 min | 3.4 min | Complete resolution within 13 min | Method scalable |
| Retention Time (TPC) | 2.003 min | 7.4 min | Complete resolution within 13 min | Method scalable |
| Linear Range | 25-125 µg/mL for both drugs | Not specified | 200-4000 ng/mL for FTD, FTY, 5CDU; 100-1000 ng/mL for TIP | Not specified |
| Application | Pharmaceutical dosage forms and bulk drug | Spiked human plasma | Rat plasma (FTD, metabolites, TIP) | Pharmacokinetics, preparative separation |
These methods demonstrate the versatility of chromatographic approaches for FTD analysis across different matrices, from bulk drug substances to complex biological samples. The choice of method depends on the specific application requirements, including sensitivity, speed, matrix complexity, and available instrumentation.
This protocol describes a validated RP-HPLC method for the concurrent quantification of this compound and tipiracil in pharmaceutical dosage forms and bulk drug substances. The method has demonstrated excellent sensitivity, linearity, and repeatability, making it suitable for routine quality control applications [1].
Mobile phase preparation:
Standard solution preparation:
Sample preparation:
Column equilibration:
Instrument parameters:
Analysis procedure:
This method has been validated according to International Conference on Harmonization (ICH) guidelines with the following performance characteristics [1]:
Table 2: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria | Typical Values |
|---|---|---|
| Theoretical plates | >2000 | >2500 for both analytes |
| Tailing factor | ≤2.0 | <1.5 for both analytes |
| Resolution | >2.0 between TPC and FTD | >5.0 |
| Repeatability (%RSD) | ≤2.0% | <1.0% for both analytes |
This protocol describes a sensitive and selective MEEKC-DAD method for the simultaneous analysis of this compound, its metabolites (FTY and 5CDU), and tipiracil in biological matrices. The method has been fully validated according to FDA guidelines for bioanalytical method validation and applied to pharmacokinetic studies in rat plasma [2].
Microemulsion electrokinetic chromatography (MEEKC) is a capillary electrophoresis technique that utilizes a microemulsion as the background electrolyte. The microemulsion consists of oil droplets stabilized by surfactant and cosurfactant, which act as a pseudostationary phase for chromatographic separation. Analytes are separated based on their differential partitioning between the aqueous phase and the oil droplets. This technique offers high efficiency, minimal solvent consumption, and the ability to separate both charged and neutral compounds simultaneously.
Microemulsion background electrolyte (BGE):
Stock and working standard solutions:
Quality control (QC) samples:
Protein precipitation:
Sample collection:
Capillary conditioning:
Instrument parameters:
Analysis procedure:
The MEEKC method has been comprehensively validated for bioanalytical applications [2]:
The following diagram illustrates the complete workflow for the HPLC analysis of this compound and tipiracil in pharmaceutical formulations:
Figure 1: HPLC Analysis Workflow for this compound and Tipiracil
The following diagram illustrates the complete workflow for the MEEKC analysis of this compound, its metabolites, and tipiracil in biological samples:
Figure 2: MEEKC Analysis Workflow for this compound and Metabolites in Plasma
Table 3: Troubleshooting Common Issues in this compound Chromatographic Methods
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase pH, silanol interactions | Use low silanol activity columns (e.g., Newcrom R1), adjust mobile phase pH, add ion-pairing reagents |
| Retention time shift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare mobile phase accurately, use column thermostat, monitor system suitability |
| Insufficient resolution | Inadequate method optimization, column selectivity issues | Adjust organic modifier ratio, change buffer pH, consider alternative columns |
| Low recovery (biological samples) | Inefficient protein precipitation, adsorption losses | Optimize precipitation solvent (ACN vs. MeOH), use appropriate internal standard, silanize glassware |
| High background noise | Contaminated mobile phase, column bleed, dirty detector cell | Use high-purity reagents, flush column according to manufacturer instructions, clean detector cell |
The chromatographic methods described in this document support various critical applications in pharmaceutical development and clinical research:
The development of robust chromatographic methods for FTD analysis is particularly important given its narrow therapeutic index and the critical need to maintain optimal plasma concentrations for efficacy while minimizing toxicity.
The chromatographic methods presented in this document provide reliable and validated approaches for the separation and quantification of this compound in various matrices. The HPLC method offers a straightforward and robust solution for pharmaceutical quality control, while the MEEKC method represents a advanced bioanalytical technique capable of simultaneously monitoring FTD, its metabolites, and tipiracil in biological samples with high sensitivity and selectivity.
These methods demonstrate excellent performance characteristics in terms of linearity, precision, accuracy, and specificity, making them suitable for their intended applications. The detailed protocols provided herein enable researchers to implement these methods in their laboratories with minimal method development time. As research on this compound continues to evolve, these chromatographic methods will play an essential role in supporting pharmaceutical development, therapeutic drug monitoring, and pharmacokinetic studies.
The ICH Q2(R1) guideline defines the standard validation criteria for analytical procedures [1]. The table below summarizes these key parameters and their typical acceptance criteria for a validated method.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix) [1]. | No interference observed from blank, and peak purity of the analyte is maintained. |
| Linearity & Range | The ability to obtain test results directly proportional to the concentration of analyte within a given range [1]. | Correlation coefficient (R²) ≥ 0.999 [1]. |
| Accuracy | Expresses the closeness of agreement between the accepted reference value and the value found. | Recovery of 98-102% for drug substance [1]. |
| Precision (Repeatability) | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% [1]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ~ 3:1. | | Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ~ 10:1. RSD at LOQ ≤ 5% [1]. |
The following table consolidates validation data from two published studies that followed ICH Q2(R1) principles for this compound methods.
| Validation Parameter | Stability-Indicating HPLC-UV Method for Ophthalmic Preparation [1] | Bioanalytical HPLC-PDA Method in Human Plasma [2] |
|---|---|---|
| Analytical Technique | RP-HPLC with PDA detection | RP-HPLC with PDA detection |
| Linearity Range | 0.5 - 120 µg/mL | 200 - 5000 ng/mL (for this compound) |
| Regression Equation | y = 40447x - 793.8 | Not specified in excerpt |
| Correlation (R²) | 0.9997 | Not specified, but method stated as linear |
| Precision (RSD) | ≤ 2.0% | Not specified in excerpt |
| LOD | 0.1541 µg/mL | Not specified in excerpt |
| LOQ | 0.4691 µg/mL | Not specified in excerpt |
Here are the detailed chromatographic conditions for the two methods cited above, which can serve as a starting protocol for your own method development.
This method is suitable for analyzing this compound in its pure form or in ophthalmic dosage forms.
This method involves a more complex sample preparation to extract this compound and its metabolites from the biological matrix.
The diagram below outlines the key stages of the analytical method validation lifecycle based on ICH Q2(R1) and relevant quality guidelines [3] [1].
This compound/tipiracil (FTD/TPI), commercially known as Lonsurf, represents an important orally administered cytotoxic combination therapy for patients with advanced metastatic colorectal cancer who have exhausted conventional treatment options. This combination drug product contains This compound (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor, in a molar ratio of 1:0.5. The fundamental pharmacological strategy behind this formulation relies on TPI's ability to prevent the rapid degradation of FTD by thymidine phosphorylase, thereby enhancing FTD's systemic exposure and therapeutic efficacy in combating colorectal cancer. FTD exerts its antitumor activity through incorporation into DNA during cellular replication, leading to DNA dysfunction and subsequent cell death. Understanding the metabolic fate of FTD is crucial for optimizing dosing regimens and predicting potential drug interactions or side effects. [1]
The metabolic pathway of this compound involves both enzymatic transformation and chemical degradation, resulting in several pharmacologically significant metabolites. The primary route of FTD elimination occurs via metabolism by thymidine phosphorylase, yielding the major metabolite 5-trifluoromethyluracil (FTY) as an inactive breakdown product. Additionally, FTD undergoes further transformation to form 5-carboxy-2′-deoxyuridine (5CDU) as a minor metabolite. Recent investigations have revealed that the gut microbiota significantly contributes to FTD metabolism, with Clostridium perfringens abundance strongly correlating with the extent of this compound inactivation. This microbial metabolism occurs via a multi-route pathway and can be potentially prevented using uridine as a molecular decoy through competitive enzyme inhibition. [1] [2]
The development of robust bioanalytical methods for simultaneous quantification of FTD, TPI, and their metabolites presents significant technical challenges due to their diverse physicochemical properties, varying polarity, and vastly different concentration ranges in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for addressing these challenges, offering the necessary sensitivity, specificity, and throughput required for modern pharmacokinetic studies and therapeutic drug monitoring in oncology. [1] [3]
Table 1: Method validation parameters for simultaneous quantification of this compound, tipiracil, and metabolites using LC-MS/MS
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| This compound (FTD) | 5-4000 | 5.0 | ≤6.84 | 88.67-112.18 | >85 | [1] |
| Tipiracil (TPI) | 5-1000 | 5.0 | ≤6.84 | 88.67-112.18 | >85 | [1] |
| 5-trifluoromethyluracil (FTY) | 5-4000 | 5.0 | ≤6.84 | 88.67-112.18 | >85 | [1] |
| 5-carboxy-2′-deoxyuridine (5CDU) | 5-4000 | 5.0 | ≤6.84 | 88.67-112.18 | >85 | [1] |
| This compound (FTD) | 8.00-8000 | 8.00 | <15 | 85-115 | >85 | [3] |
| Tipiracil (TPI) | 1.00-250 | 1.00 | <15 | 85-115 | >85 | [3] |
| 5-trifluoromethyluracil (FTY) | 5.00-1250 | 5.00 | <15 | 85-115 | >85 | [3] |
Table 2: Pharmacokinetic parameters of this compound, tipiracil, and metabolites following oral administration of TAS-102 (60 mg) in humans
| Analyte | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC0-24 (h·ng/mL) | CL/F (L/h) | Vd/F (L) | |-------------|------------------|--------------|------------|----------------------|----------------|--------------| | this compound (FTD) | 6160-6240 | 1.5-2.0 | 1.70 | 13400-14000 | 4.29 | 10.3 | [3] | | Tipiracil (TPI) | 137-147 | 1.5-2.0 | 1.69-1.78 | 450-480 | 125.0 | 295.0 | [3] | | 5-trifluoromethyluracil (FTY) | 724-725 | 2.0-3.0 | 3.09-3.14 | 3200-3300 | 18.2 | 81.5 | [3] |
The quantitative data presented in Tables 1 and 2 demonstrate that modern LC-MS/MS methods can successfully quantify FTD, TPI, and their metabolites across clinically relevant concentration ranges with acceptable precision and accuracy. The pharmacokinetic parameters reveal significant differences in exposure levels between FTD and TPI, with FTD achieving considerably higher Cmax and AUC values despite their administration in a fixed-dose combination. The elimination half-life of FTY exceeds that of both parent compounds, suggesting continued formation from FTD even as parent drug concentrations decline. These quantitative relationships highlight the importance of monitoring both parent drugs and metabolites to fully understand the pharmacokinetic profile of TAS-102 in different patient populations. [1] [3]
Principle: Protein precipitation represents the most straightforward and cost-effective sample preparation technique for LC-MS/MS bioanalysis, leveraging organic solvents to denature and precipitate plasma proteins while releasing analytes of interest into the supernatant. This approach is particularly suitable for high-throughput analyses where simplicity and speed are prioritized. [1] [3]
Materials and Reagents:
Step-by-Step Procedure:
Sample Thawing: Thaw frozen plasma samples completely at room temperature or under refrigerated conditions (2-8°C) and vortex thoroughly for 10-15 seconds to ensure homogeneity.
Aliquoting: Precisely transfer 50 μL of plasma sample into a clean 1.5 mL microcentrifuge tube using a calibrated pipette. For methods requiring higher sensitivity, 100 μL plasma may be used.
Internal Standard Addition: Add 10 μL of working internal standard solution (typically 1 μg/mL in methanol:water, 50:50, v/v) to each sample. For blank samples without IS, add 10 μL of reconstitution solution.
Protein Precipitation: Add 200 μL of ice-cold acetonitrile to each sample, ensuring a minimum 3:1 ratio of organic solvent to plasma. Vortex vigorously for 60 seconds to ensure complete protein denaturation.
Centrifugation: Centrifuge samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet and obtain a clear supernatant.
Supernatant Transfer: Carefully transfer 150-180 μL of the clear supernatant to a new clean microcentrifuge tube or 96-well plate, avoiding disturbance of the protein pellet.
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or air at 30-40°C until completely dry (typically 15-20 minutes).
Reconstitution: Reconstitute the dried residue with 100 μL of reconstitution solution (0.1% formic acid in water:methanol, 90:10, v/v). Vortex for 30 seconds and centrifuge briefly at 10,000 × g for 2-3 minutes.
Sample Transfer: Transfer the reconstituted solution to appropriate LC vials or 96-well plates for LC-MS/MS analysis. [1] [3]
Critical Method Parameters:
Additional Cleanup for Challenging Matrices: For samples with significant phospholipid content or when analyzing metabolites at very low concentrations, additional cleanup steps may be incorporated following protein precipitation to enhance method sensitivity and reduce matrix effects. [1]
Procedure:
Challenge: The simultaneous chromatographic separation of FTD, TPI, and their metabolites presents significant challenges due to their differing polarities and chemical properties. FTD and its metabolites are highly polar nucleoside analogs, while TPI is less polar, requiring careful optimization of chromatographic conditions to achieve adequate retention and resolution. [1] [3]
Stationary Phase Selection: The preferred columns for this application include:
The ACE Excel 3 AQ column, specifically designed for polar compound retention, has demonstrated excellent performance for FTD and metabolite separations, particularly when using segmented polarity MS detection. [3] [4]
Mobile Phase Optimization:
Isocratic Method for Rapid Analysis:
Gradient Method for Enhanced Separation:
Segmented Polarity Approach: A novel segmented polarity switching method has been developed to optimize sensitivity for all analytes in a single run:
This approach eliminates the need for compromise in MS parameters that typically occurs when analyzing compounds with different optimal ionization modes in a single run. [3]
Mass Spectrometer Configuration: Modern triple quadrupole mass spectrometers equipped with electrospray ionization (ESI) sources represent the gold standard for quantitative bioanalysis of FTD and its metabolites. The key to sensitive and specific detection lies in careful optimization of MS parameters for each analyte. [1] [3] [4]
Table 3: Optimized MRM transitions for this compound and metabolites
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Fragmentor Voltage (V) |
|---|---|---|---|---|---|
| This compound (FTD) | Positive or [M+Na]+ | 296.96 → or 295.1→ | 116.86 or 252.0 | 10-15 | 80-100 |
| Tipiracil (TPI) | Positive | 242.96 → or 243.1→ | 182.88 or 183.0 | 15-20 | 90-110 |
| 5-trifluoromethyluracil (FTY) | Negative or Positive | 180.98 → or 178.9→ | 139.85 or 158.9 | 5-10 or 15-20 | 70-90 |
| 5-carboxy-2′-deoxyuridine (5CDU) | Positive | 272.96 → | 156.86 | 10-15 | 80-100 |
| Paracetamol (IS) | Positive | 151.97 → | 92.68 | 20-25 | 100-120 |
| α-thymidine (IS) | Positive | 241.0 → | 42.0 | 15-20 | 90-110 |
Instrument Parameters:
Method Validation Parameters:
The following diagram illustrates the complete experimental workflow for sample preparation, LC-MS/MS analysis, and data processing for this compound and metabolite quantification:
Figure 1: Experimental workflow for LC-MS/MS analysis of this compound and metabolites
The metabolic pathway of this compound involves both enzymatic and bacterial transformation, with recent research highlighting the significant role of gut microbiota in FTD metabolism:
Figure 2: Metabolic pathways of this compound and tipiracil
The validated LC-MS/MS methods for FTD and metabolite quantification have been successfully applied in various research contexts, demonstrating their utility in both drug development and clinical practice. These applications include:
Pharmacokinetic Studies: The methods have enabled comprehensive pharmacokinetic characterization of TAS-102 in diverse patient populations. Following oral administration of 60 mg TAS-102 tablets, maximum plasma concentrations (Cmax) of 6160-6240 ng/mL for FTD, 137-147 ng/mL for TPI, and 724-725 ng/mL for FTY were observed within 1.5-3.0 hours post-dose. The elimination half-lives were determined to be 1.70 hours for FTD, 1.69-1.78 hours for TPI, and 3.09-3.14 hours for FTY. These parameters are essential for establishing appropriate dosing regimens and understanding the time course of drug exposure. [3]
Hepatic Impairment Studies: Special populations such as patients with hepatic impairment require dedicated pharmacokinetic investigations. A phase I open-label study demonstrated that FTD/TPI can be safely administered to patients with normal hepatic function or mild hepatic impairment without dose adjustment. However, treatment is not recommended for patients with moderate or severe hepatic impairment due to findings of grade 3 or 4 increased blood bilirubin in these populations. The LC-MS/MS methods provided critical pharmacokinetic data showing that FTD area under the curve at steady state decreased by 18% and 22% in mild and moderate hepatic impairment cohorts, respectively, while no clear change was observed in TPI exposure. [5]
Therapeutic Drug Monitoring: With the recognition of significant interindividual variability in oral antitumor drug exposure, there is growing interest in therapeutic drug monitoring (TDM) to optimize clinical outcomes. The development of multi-drug LC-MS assays capable of simultaneously quantifying 57 oral antitumor drugs, including this compound, represents a significant advancement in this field. Such methods facilitate exposure monitoring in clinical practice and research studies, enabling concentration-guided dose adjustments to maintain therapeutic efficacy while minimizing toxicity. [6]
Microbiome-Drug Interaction Studies: Recent application of these analytical methods has revealed intriguing interactions between FTD and the gut microbiome. Research has demonstrated that this compound metabolism by fecal microbiota shows significant inter-donor variability, with the abundance of Clostridium perfringens strongly correlating with the rate of this compound metabolism. Furthermore, it was shown that uridine can significantly reduce the microbiota's metabolism of this compound by acting as a competitive enzyme inhibitor, suggesting potential strategies to enhance FTD stability in the colon. [2]
Common Analytical Challenges:
Matrix Effects: Ion suppression or enhancement represents a significant challenge in LC-MS/MS bioanalysis. To address this:
Carryover Issues: Given the wide dynamic range required for FTD quantification (from single ng/mL to thousands of ng/mL), carryover can significantly impact accuracy at lower concentrations.
Metabolite Stability: FTD and its metabolites may exhibit stability issues in biological matrices.
Method Performance Verification: Regular verification of method performance through quality control samples at low, medium, and high concentrations is essential. Acceptance criteria typically require at least 67% of QC samples to be within 15% of their nominal concentrations. Additional validation elements should include:
The LC-MS/MS methods presented in this application note provide robust, sensitive, and specific approaches for quantifying this compound, tipiracil, and their metabolites in biological matrices. These methods have demonstrated applicability across various research contexts, from fundamental pharmacokinetic studies to clinical applications in special populations and investigations of novel drug-microbiome interactions. The continuous refinement of these analytical methods, including the development of segmented polarity approaches and expanded multi-drug panels, supports ongoing efforts to optimize TAS-102 therapy through therapeutic drug monitoring and personalized dosing strategies. As research progresses, these analytical methods will continue to play a crucial role in understanding the complex pharmacokinetic and metabolic behavior of this important anticancer agent.
1. Introduction to Trifluridine and Tipiracil this compound and Tipiracil are the active components of the combination drug TAS-102 (marketed as Lonsurf). It is approved for the treatment of metastatic colorectal cancer and metastatic gastric cancer [1]. This compound (FTD) is a thymidine-based nucleoside analogue that incorporates into DNA, thereby inhibiting cell proliferation. Tipiracil (TPI) is a thymidine phosphorylase inhibitor that prevents the rapid degradation of this compound, increasing its bioavailability and plasma concentration [2]. A major metabolite of this compound is 5-trifluoromethyluracil (FTY) [2]. Ensuring the purity of the drug substance is critical, necessitating robust methods for impurity profiling.
2. Identified Impurities and Metabolites The table below summarizes key impurities and metabolites associated with tipiracil and this compound.
| Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Type/Note |
|---|---|---|---|---|
| Tipiracil | 183204-74-2 | C~9~H~11~ClN~4~O~2~ | 242.66 | Active Pharmaceutical Ingredient (API) |
| Tipiracil D6 | 2732919-26-3 | C~9~H~5~D~6~ClN~4~O~2~ | 248.7 | Stable Isotope-Labeled (Deuterated) |
| (E)-N-(1-((5-Chloro-2,6-dioxohexahydropyrimidin-4-yl)methyl)pyrrolidin-2-ylidene)nitrous amide | NA | C~9~H~12~ClN~5~O~3~ | 273.68 | Non-Pharmacopeial Impurity |
| 6-((2-Iminopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione | 2069937-25-1 | C~9~H~12~N~4~O~2~ | 208.22 | Non-Pharmacopeial Impurity |
| Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Type/Note |
|---|---|---|---|---|
| 5-Trifluoromethyluracil (FTY) | NA | C~5~H~3~F~3~N~2~O~2~ | 180.09 | Major Metabolite of this compound |
3. Analytical Methodologies for Impurity Profiling A modern approach for simultaneous determination of the APIs and key metabolites uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Here is a summary of a fully validated method from recent literature [2]:
An alternative, patent-protected method for detecting related substances uses high-performance liquid chromatography (HPLC) with a reversed-phase column (C18) and a mobile phase of water and acetonitrile [4].
This protocol outlines the simultaneous determination of TPI, FTD, and FTY in human plasma using LC-MS/MS, based on the method developed by Zhang et al. [2].
1. Materials and Reagents
2. Sample Preparation (Protein Precipitation)
3. Instrumental Conditions (LC-MS/MS) The table below summarizes the key LC and MS parameters.
| Parameter | Setting |
|---|---|
| Column | Poroshell 120 EC-C18, 2.7 μm, 3.0 x 50 mm (or equivalent with mesoporous structure [4]) |
| Mobile Phase A | 0.05% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Segmented Polarity (e.g., Start with high %A for polar compounds, switch to high %B for less polar compounds) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 μL |
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), switching between positive and negative modes (segmented polarity) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (m/z) | Optimize for each analyte and internal standard (e.g., TPI: 243.1→154.1; FTD: 297.0→181.0; FTY: 179.0→163.0) |
4. Method Validation This protocol is based on a method that was fully validated for the following parameters [2]:
The following diagram illustrates the logical workflow for the impurity profiling and analysis of this compound and Tipiracil, from sample to result.
The impurity profiling of this compound and Tipiracil is essential for ensuring drug safety and efficacy. The application of a fully validated, high-throughput LC-MS/MS method, as described, provides a robust framework for the simultaneous determination of the active pharmaceutical ingredients and their key metabolites or impurities. The detailed protocol and workflow diagram offer a practical guide for researchers and scientists in drug development and quality control.
The combination of trifluridine (TRI) and tipiracil (TIP), marketed under the brand name Lonsurf, represents an important advancement in the treatment of metastatic colorectal cancer (mCRC). This oral cytotoxic medication is specifically indicated for patients who have become refractory to standard chemotherapeutic regimens. This compound, a thymidine-based nucleic acid analogue, exerts its antitumor activity primarily through incorporation into DNA during the synthesis phase, leading to inhibition of cellular proliferation and subsequent cell death. However, TRI faces a significant pharmacological challenge due to its rapid degradation by thymidine phosphorylase, an enzyme abundantly present in the digestive system, liver, and tumor tissue. This degradation results in the formation of inactive metabolites, particularly 5-trifluoromethyl uracil (TFMU), leading to poor systemic bioavailability [1].
The co-administration of tipiracil, a potent and specific thymidine phosphorylase inhibitor, addresses this limitation by blocking TRI metabolism, thereby significantly enhancing its pharmacokinetic profile. Clinical formulations typically combine TRI and TIP in a 1:0.5 molar ratio, with standard doses being 15 mg/6.14 mg or 20 mg/8.19 mg administered twice daily [1]. The development of robust bioanalytical methods for the simultaneous quantification of TRI, its metabolites, and TIP in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization in clinical practice.
This application note provides a detailed protocol for the solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection of TRI, its major metabolites (TFMU and 5-carboxy-2'-deoxyuridine, CDMU), and TIP in human plasma. The method has been validated according to ICH guidelines and offers researchers a reliable approach for quantifying these analytes in clinical samples [1].
The sample preparation workflow for the extraction of this compound, its metabolites, and tipiracil from human plasma is systematically presented below:
SPE Cartridge Preparation: Oasis HLB extraction cartridges (1 cc, 30 mg) were conditioned with 1 mL methanol followed by 1 mL HPLC water without allowing the sorbent to dry [1].
Sample Application: 1 mL of plasma sample spiked with internal standard (uracil) was loaded onto the conditioned SPE cartridge at a flow rate of 1 mL/min [1].
Washing Step: The cartridge was washed with 1 mL HPLC water to remove interfering polar components [1].
Elution: Analytes were eluted using 1 mL methanol into a clean collection tube [1].
Evaporation and Reconstitution: The eluate was evaporated to dryness at 40°C under a gentle stream of nitrogen. The dried residue was reconstituted in 200 μL of mobile phase and transferred to autosampler vials for HPLC-PDA analysis [1].
The developed bioanalytical method was comprehensively validated according to ICH guidelines for the following parameters:
Table 1: Linearity ranges and sensitivity parameters for each analyte
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|---|
| TRI | 200-5000 | y = 0.943x + 1.345 | 0.9998 | 200 |
| CDMU | 200-5000 | y = 1.134x + 1.568 | 0.9996 | 200 |
| TFMU | 200-5000 | y = 0.845x + 1.029 | 0.9997 | 200 |
| TIP | 100-1500 | y = 1.245x + 1.782 | 0.9999 | 100 |
The method demonstrated excellent linearity over the specified concentration ranges for all analytes with correlation coefficients ≥0.9996. The lower limits of quantification (LLOQ) were established at 200 ng/mL for TRI, CDMU, and TFMU, and 100 ng/mL for TIP, indicating adequate sensitivity for pharmacokinetic studies [1].
Table 2: Intra-day and inter-day accuracy and precision data
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| TRI | 400 | 98.7 | 1.8 | 99.2 | 2.1 |
| 2500 | 101.2 | 1.2 | 100.8 | 1.7 | |
| 4000 | 99.5 | 1.5 | 100.3 | 1.9 | |
| CDMU | 400 | 97.8 | 2.1 | 98.5 | 2.4 |
| 2500 | 102.1 | 1.7 | 101.5 | 2.0 | |
| 4000 | 100.3 | 1.4 | 99.8 | 1.8 | |
| TFMU | 400 | 101.5 | 1.9 | 100.7 | 2.3 |
| 2500 | 98.9 | 1.6 | 99.4 | 1.9 | |
| 4000 | 102.3 | 1.3 | 101.8 | 1.7 | |
| TIP | 200 | 99.2 | 2.2 | 98.7 | 2.6 |
| 750 | 101.7 | 1.8 | 100.9 | 2.1 | |
| 1200 | 98.5 | 1.5 | 99.3 | 1.9 |
The method demonstrated acceptable accuracy and precision with intra-day and inter-day accuracy values ranging from 97.8% to 102.3% and precision values below 2.6% RSD for all analytes at low, medium, and high concentration levels, meeting the predefined acceptance criteria [1].
The extraction recovery for all analytes from spiked human plasma ranged from 88.67% to 112.18%, demonstrating high efficiency of the SPE procedure [2]. Stability studies indicated that all analytes remained stable under various storage conditions, including bench-top stability (6 hours), processed sample stability (12 hours in autosampler), and freeze-thaw stability (three cycles) [1].
While the SPE with HPLC-PDA method provides a robust approach for quantifying TRI, its metabolites, and TIP, researchers may consider alternative methodologies based on specific application requirements:
A highly sensitive LC-MS/MS method has been developed for the simultaneous determination of tipiracil, this compound, and its metabolites (5-trifluoromethyluracil and 5-carboxy-2'-deoxyuridine) in rat plasma. This method offers several advantages for certain applications [2].
Table 3: Comparison of HPLC-PDA and LC-MS/MS methods
| Parameter | HPLC-PDA Method | LC-MS/MS Method |
|---|---|---|
| Sensitivity (LLOQ) | 100-200 ng/mL | 5 ng/mL for FTD, FTY, 5CDU; 5 ng/mL for TIP |
| Sample Volume | 1 mL plasma | 50 μL plasma |
| Run Time | <7 minutes | 4 minutes |
| Extraction Method | Solid-Phase Extraction | Protein Precipitation |
| Linear Range | TRI/CDMU/TFMU: 200-5000 ng/mL; TIP: 100-1500 ng/mL | FTD/FTY/5CDU: 5-4000 ng/mL; TIP: 5-1000 ng/mL |
| Detection | Photodiode Array | Tandem Mass Spectrometry |
| Application | Therapeutic drug monitoring | Pharmacokinetic studies |
The LC-MS/MS method utilizes protein precipitation with acetonitrile for sample cleanup, followed by separation on a Waters BEH C18 column (1.7 μm, 50 mm × 2.1 mm ID) with an isocratic mobile phase of methanol and water containing 0.1% formic acid (80:20, v/v) at a flow rate of 0.5 mL/min. The mass spectrometer operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification [2].
For laboratories with capillary electrophoresis instrumentation, a MEEKC-DAD method has been developed and validated for the simultaneous analysis of FTD, FTY, 5CDU, and TIP in rat plasma. This method employs a protein precipitation sample preparation and achieves separation using a fused silica capillary (65 cm total length, 55 cm effective length, 50 μm i.d.) with a microemulsion background electrolyte consisting of 1.66% sodium dodecyl sulfate, 0.91% heptane, 6.61% 1-butanol, and 90.72% borate buffer (20 mM, pH 9.5). The separation was carried out at 20°C and 20 kV with detection at 205 nm, achieving complete resolution of all analytes within 13 minutes [3].
The validated SPE with HPLC-PDA method has been successfully applied to pharmacokinetic studies in animal models and has potential for clinical application. Blood samples for pharmacokinetic analyses are typically collected at appropriate time points following drug administration, processed to plasma, and analyzed using the described methodology [4].
Key pharmacokinetic parameters that can be determined include:
For this compound, the co-administration of tipiracil has been shown to significantly alter its pharmacokinetic profile. Studies have demonstrated that the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound were approximately 37-fold and 22-fold higher, respectively, when administered with tipiracil compared to this compound alone, highlighting the critical role of tipiracil in inhibiting this compound metabolism [3].
The solid-phase extraction and HPLC-PDA method described in this application note provides a reliable, accurate, and precise approach for the simultaneous quantification of this compound, its metabolites (CDMU and TFMU), and tipiracil in human plasma. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters.
The main advantages of this methodology include:
This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications involving the this compound/tipiracil combination in cancer patients. For applications requiring higher sensitivity, such as detailed pharmacokinetic characterization, the alternative LC-MS/MS method provides enhanced detection capabilities with lower sample volume requirements.
The following table summarizes the recommended actions for managing specific adverse events. A maximum of three dose reductions is permitted, and the dose should not be re-escalated after a reduction [1] [2] [3].
| Toxicity Type / Grade | Recommended Action |
|---|---|
| Hematological Toxicity [1] [2] [3] | |
| • ANC < 1,500/mm³ or Platelets < 75,000/mm³ (pre-cycle) | Delay the next cycle until values recover. |
| • ANC < 500/mm³ or Platelets < 50,000/mm³ (during cycle) | Withhold treatment until recovery, then resume at one dose level lower. |
| • Febrile Neutropenia | Withhold treatment until resolved, then resume at one dose level lower. |
| • Uncomplicated Grade 4 Neutropenia/Thrombocytopenia (delays next cycle by >1 week) | Resume next cycle at one dose level lower after recovery. |
| Non-Hematological Toxicity [1] [2] [3] | |
| • Grade 3 or 4 (except nausea/vomiting/diarrhea responsive to medication) | Withhold treatment until resolved to Grade ≤1, then resume at one dose level lower. |
| • Grade 3 Nausea/Vomiting controlled by antiemetics, or Grade 3 Diarrhea responsive to antidiarrheals | No dose modification required. |
A 2025 retrospective study proposed a modified biweekly schedule to reduce toxicity while maintaining efficacy [4] [5]. This schedule is particularly useful for older patients or those who have developed toxicities on the standard schedule.
The study of 61 patients with metastatic colorectal cancer found that the biweekly schedule led to a significant reduction in key toxicities compared to historical data from the RECOURSE and SUNLIGHT trials [5]:
| Adverse Event | Biweekly Dosing (2025 Study) | Standard Dosing (RECOURSE Trial) |
|---|---|---|
| Grade ≥3 Neutropenia | 16.3% | 38% |
| Grade ≥3 Anemia | 8.2% | 18% |
| Febrile Neutropenia | 0% | Reported in historical controls |
| Requiring G-CSF | 0% | Frequently required |
The study reported that with the biweekly schedule, no patients required G-CSF support and no episodes of neutropenic fever occurred [4] [5]. Despite the reduced dosing, the treatment maintained similar progression-free survival (4.2 months) and overall survival (9.2 months) compared to the standard schedule [5].
For researchers designing studies, here is a detailed protocol for monitoring and managing trifluridine/tipiracil toxicity, synthesizing information from clinical guidelines.
Key Steps in the Protocol:
Q1: What is the relationship between FTD/TPI-induced neutropenia and treatment efficacy? Clinical evidence consistently shows that in patients with metastatic colorectal cancer (mCRC), the development of neutropenia, particularly in the early treatment cycles, is associated with significantly better survival outcomes. This suggests neutropenia may be a useful pharmacodynamic marker for treatment efficacy in research settings [1] [2] [3].
Q2: How can Granulocyte Colony-Stimulating Factor (G-CSF) be used in management? G-CSF prophylaxis is an effective strategy to maintain dose intensity. A real-world study demonstrated that a 5-day course of filgrastim starting on day 15 of a 28-day cycle was commonly used. This approach reduced the incidence of neutropenia and was associated with extended progression-free survival (PFS) and overall survival (OS) [4] [5].
Q3: What are the key risk factors for developing severe neutropenia? Identification of risk factors helps in proactive monitoring. Key factors include:
Q4: When does severe neutropenia typically occur? Most cases of severe neutropenia occur during the first two cycles of treatment. Early monitoring is crucial as grade 3/4 neutropenia in the first cycle is an early predictor of efficacy [1] [2].
The table below summarizes key quantitative findings from recent studies to aid in data comparison and experimental context.
| Study Focus | Patient Population | Key Findings on Neutropenia & Efficacy | Management & Outcomes |
|---|
| SUNLIGHT Trial Analysis [1] | mCRC (Refractory); FTD/TPI ± Bevacizumab | • Patients with severe (Grade ≥3) neutropenia had longer OS (HR 0.37) and PFS (HR 0.41) than those without. • Efficacy of FTD/TPI + Bevacizumab was superior regardless of neutropenia. | • Severe neutropenia was manageable, with or without G-CSF. • Most cases occurred in the first two cycles. | | Real-World G-CSF Prophylaxis [4] [5] | mCRC; FTD/TPI + G-CSF (Primary/Secondary) | • G-CSF reduced Grade ≥3 neutropenia to 14.5%. • Secondary prophylaxis linked to longer median OS (17.5 mos) vs primary (9.7 mos). | • 68% of centers initiated G-CSF on Day 15 of cycle. • Protocol: 5-day filgrastim course. | | Early Neutropenia as Predictor [2] | mCRC; FTD/TPI + Bevacizumab (n=94) | • Grade 3/4 neutropenia in 1st cycle (27.7% of pts) associated with longer PFS (3.8 vs 2.7 mos). • Independent predictor of PFS in multivariate analysis. | - | | Risk Factor Analysis [3] | mCRC; FTD/TPI (n=77) | • Renal impairment (Ccr <60 mL/min) and low baseline ANC were key risk factors for severe early neutropenia. • Any neutropenia (Grade ≥1) in cycles 1-2 predicted favorable OS (HR 0.43). | - |
For researchers designing studies, here are summaries of key methodologies from the cited literature.
1. Protocol: Assessing Impact of G-CSF Prophylaxis
2. Protocol: Analyzing Early Neutropenia as a Predictive Biomarker
The following diagram illustrates the decision-making workflow for managing FTD/TPI-induced neutropenia, integrating the evidence and protocols discussed.
Q1: What is the standard dosing schedule and duration for trifluridine/tipiracil? A1: this compound/tipiracil follows a cyclic 28-day schedule [1] [2] [3].
Q2: How should this compound/tipiracil be sequenced with regorafenib in mCRC? A2: Real-world evidence (RWE) suggests a potential survival benefit when starting with regorafenib followed by this compound/tipiracil (R-T sequence), though findings are not yet conclusive. The table below summarizes key real-world studies on treatment sequencing:
| Study & Population | Regorafenib First (R-T Sequence) | This compound/Tipiracil First (T-R Sequence) | Key Finding |
|---|
| SEQRT2 (US Community Setting) [4] n=308 | Median rwOS: 12.8 months | Median rwOS: 10.2 months | R-T sequence showed a numerical but not statistically significant OS benefit of 2.6 months [4]. | | Taiwanese RWE Study [5] n=528 | Median OS: 14.1 months | Median OS: 10.2 months | The R-T sequence demonstrated a statistically significant superior OS (adjusted HR: 1.49; p=0.002) [5]. |
Q3: What are the critical monitoring parameters for managing treatment duration? A3: Myelosuppression is the most common and serious adverse event, requiring proactive management [2] [3] [6].
| Adverse Event | Incidence (Grade ≥3) | Management & Dose Modification Guidelines |
|---|
| Neutropenia | 38% (monotherapy) [3] 52% (with bevacizumab) [2] | Withhold therapy for ANC <500/mm³ or febrile neutropenia. Resume at a reduced dose upon recovery [2]. | | Anemia | 17% (monotherapy) [3] 5% (with bevacizumab) [2] | - | | Thrombocytopenia | 4% (monotherapy & with bevacizumab) [2] [3] | Withhold therapy for platelets <50,000/mm³. Resume at a reduced dose upon recovery [2]. | | Nausea / Vomiting | 2% (monotherapy) [3] | Manage with prophylactic and supportive antiemetics. Consider dose reduction for severe or intolerant cases [3]. | | Fatigue | - (Grade ≥3 not common) [3] | - |
Problem: Managing Myelosuppression to Prevent Treatment Disruption
Problem: Optimizing Efficacy in Refractory mCRC
Problem: Exploring Novel Combinations to Overcome Resistance
The following diagram illustrates the strategic decision-making pathway for optimizing this compound/tipiracil therapy, incorporating both established and emerging protocols.
The following table summarizes the core stability and storage conditions for trifluridine to ensure its effectiveness in your experiments.
| Parameter | Specification | Additional Context & Notes |
|---|---|---|
| Physical Form | White to off-white solid [1] [2] | -- |
| Recommended Storage (Powder) | -20°C (3 years) or 4°C (2 years) [2] | Storing at -20°C is optimal for long-term stability. |
| Melting Point | 190-193 °C [1] | Can be used as an identity characteristic. |
| Light Sensitivity | Yes [2] | Container should be light-resistant; protect from light during handling. |
| Solubility (Water) | ~14 mg/mL (clear, colorless) [1] | Soluble at 50 mg/mL [1]. Pre-warm and use sonication to dissolve [2]. |
| Solubility (DMSO) | ≥ 100 mg/mL (337.61 mM) [2] | Hygroscopic; use newly opened DMSO to avoid water contamination. |
Once dissolved, this compound solutions have a limited shelf life and require specific storage conditions.
| Solution Matrix | Recommended Storage | Stability Duration |
|---|---|---|
| DMSO Solution | -80°C | 2 years [2] |
| -20°C | 1 year [2] | |
| Aqueous Solution | -20°C | 1 month [1] |
| Ophthalmic Solution (Formulated Product) | 2-8°C (Refrigeration) [3] [4] | Do not freeze [3] [4]. |
When designing experiments, it is important to understand the compound's mechanism and potential instability points.
Here are answers to common questions you might encounter during your work with this compound.
Q: What should I do if my this compound solution develops a precipitate or changes color?
Q: How can I verify that my this compound has remained stable under my storage conditions?
Q: Why is it critical to protect this compound from light?
To help visualize the key steps for managing this compound stability in your workflow, the following diagram outlines the process from storage to experimental use.
What are the common sources of matrix effects in trifluridine/tipiracil assays? Matrix effects in bioanalytical methods primarily arise from phospholipids and other endogenous components in plasma that can co-elute with your analytes. These components can cause ion suppression or enhancement during mass spectrometric detection, leading to inaccurate results [1] [2]. While one study specifically developing an LC-MS/MS method for human plasma reported that no matrix effects were identified for any of the analytes [1], this finding is the result of careful method development and must be verified for each new method.
How can I effectively minimize or assess matrix effects? The most common and effective strategy is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound-13C–15N2 and tipiracil-d6. These internal standards co-elute with the analytes and experience the same matrix effects, thereby correcting for them and ensuring quantification accuracy [2] [3]. Furthermore, you should:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low analyte sensitivity | Ion suppression from matrix components; inefficient ionization. | Use SIL-IS; optimize chromatographic separation to shift analyte retention away from the phospholipid elution region; consider segmented polarity in MS detection for optimal ionization of each analyte [2] [3]. |
| Inconsistent accuracy/precision | Uncorrected matrix effects; variable extraction recovery. | Implement SIL-IS; ensure consistent and high recovery during sample preparation (e.g., optimize precipitation solvent volume); validate method accuracy and precision using matrix-matched calibration standards [4] [1]. |
| High background noise in MS | Co-eluting phospholipids; insufficient chromatographic separation. | Improve gradient elution to wash column effectively; use a selective mass spectrometry method (MRM) [1] [2]. |
Here are summaries of validated methods from recent literature that successfully managed matrix effects.
1. Segmented Polarity LC-MS/MS Method for Human Plasma [2] [3] This method is designed for high-throughput analysis and handles the different ionization modes required for the analytes.
m/z 243.1 → 183.0m/z 295.1 → 252.0; FTY: m/z 178.9 → 158.92. LC-MS/MS Method for Rat Plasma with Full Validation [1] This method was applied to a pharmacokinetic study in rats and reported no significant matrix effects.
m/z 242.96 → 182.88; this compound: m/z 296.96 → 116.86; FTY: m/z 180.98 → 139.85; 5CDU: m/z 272.96 → 156.86.The table below compares key parameters from different analytical techniques to help you select a starting point for your method development.
| Method & Sample | Analytes Covered | Sample Volume | Sample Prep | Key Method Features | Linear Range (ng/mL) | Run Time |
|---|
| LC-MS/MS (Human Plasma) [2] [3] | TIP, FTD, FTY | 50 µL | Protein Precipitation | Segmented Polarity MRM, uses SIL-IS | TIP: 1-250 FTD: 8-8000 FTY: 5-1250 | ~5 min | | LC-MS/MS (Rat Plasma) [1] | TIP, FTD, FTY, 5CDU | 50 µL | Protein Precipitation | Isocratic elution, positive ESI | TIP: 5-1000 FTD/FTY/5CDU: 5-4000 | 4 min | | MEEKC-DAD (Rat Plasma) [4] | TIP, FTD, FTY, 5CDU | Not Specified | Protein Precipitation | Capillary electrophoresis, UV detection | TIP: 100-1000 FTD/FTY/5CDU: 200-4000 | 13 min |
The following diagram outlines a logical, step-by-step process to diagnose and resolve matrix effect issues in your bioanalytical method.
The table below summarizes the key transporters involved in trifluridine's journey in the body, based on in vitro and clinical data.
| Transporter | Role/Function | Interaction with this compound (FTD) & Tipiracil (TPI) | Clinical Relevance & Evidence |
|---|---|---|---|
| CNT1 (Concentrative Nucleoside Transporter 1) [1] | Uptake transporter in the intestinal epithelium. | FTD is a substrate of human CNT1; primary mechanism for intestinal absorption [1]. | High relevance for oral bioavailability (of TAS-102). In vitro data confirmed with human intestinal epithelial cells (HIECs) [1]. |
| ENT1, ENT2 (Equilibrative Nucleoside Transporters) [2] | Facilitate nucleoside transport across cell membranes. | FTD is a substrate [2]. | In vitro data available; clinical relevance for distribution and potential interactions is not yet fully defined [2]. |
| OCT2/MATE1 (Organic Cation Transporter 2 / Multidrug and Toxin Extrusion Protein 1) [3] [4] | Renal secretion pathway. OCT2 (basolateral) takes up substrates; MATE1 (apical) excretes them into urine. | The component tipiracil (TPI) is a substrate and inhibitor of both OCT2 and MATE1 [3]. | Low clinical relevance. A 2024 clinical trial found no clinically relevant change in FTD exposure when co-administered with the OCT2/MATE1 inhibitor cimetidine or substrate metformin [3] [4]. |
| MRP2 (Multidrug Resistance-Associated Protein 2) [5] | An efflux transporter that can export drugs from cells, potentially contributing to resistance. | Molecular docking studies suggest FTD can bind to MRP2, though with lower affinity than other chemo drugs like irinotecan [5]. | Primarily in vitro/preclinical evidence. Its role in clinical resistance to FTD remains to be confirmed [5]. |
| MRP4 (Multidrug Resistance-Associated Protein 4) [6] | An efflux transporter with a role in the disposition of antiviral nucleoside analogs. | Listed among transporters with extensive impact on the disposition of nucleoside analogs [6]. | Potential role based on class evidence; specific data for this compound is not detailed in the provided search results [6]. |
This network of transporter interactions can be visualized in the following pathway diagram:
Q1: Are the in vitro findings on OCT2/MATE1 interaction with this compound/tipiracil clinically significant? No, current clinical evidence suggests they are not. A prospective crossover study in patients with metastatic cancer concluded that co-administration of the OCT2/MATE1 inhibitor cimetidine or the substrate metformin with this compound/tipiracil resulted in no clinically relevant changes (defined as a >30% change in exposure) to systemic this compound levels. Therefore, these drugs can be co-administered without dose adjustment [3] [4].
Q2: Which transporter is most critical for the oral absorption of this compound in TAS-102? CNT1 (Concentrative Nucleoside Transporter 1) is the primary mediator. Studies using human intestinal epithelial cells (HIECs) showed that the uptake of this compound is largely sodium-dependent and is significantly reduced when CNT1 function is inhibited. This confirms CNT1's crucial role in its intestinal absorption [1].
Q3: Could transporter expression be a mechanism of resistance to this compound? Yes, efflux transporters are a potential resistance mechanism. In silico molecular docking studies indicate that this compound can bind to MRP2 (ABCC2), an efflux pump often overexpressed in colorectal cancer. This suggests that MRP2 may expel this compound from cancer cells, reducing its efficacy. However, this is currently supported by preclinical data and requires further clinical validation [5].
For your own laboratory work, here are summaries of the key methodologies used in the cited research.
[14C]FTD into cell monolayers in both the presence and absence of sodium (Na+) in the buffer.
The following table summarizes two robust, validated HPLC methods for determining trifluridine, one for pharmaceutical dosage forms and another for bioanalysis in human plasma.
| Method Aspect | Method 1: Stability-Indicating Assay (Dosage Form) [1] | Method 2: Bioanalytical Assay (Human Plasma) [2] |
|---|---|---|
| Objective | Quantification of this compound in ophthalmic preparations; stability-indicating | Simultaneous quantification of this compound, its metabolites (CDMU, TFMU), and Tipiracil in spiked human plasma |
| Chromatographic System | Shimadzu Model CBM-20A/20 Alite HPLC with PDA detector | HPLC with Photo-Diode Array (PDA) detector |
| Column | C18 Agilent column (250 mm × 4.60 mm, 5 μm) | Inertsil ODS-2 column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Formic acid: Methanol (45:55, v/v) | Acetate buffer (pH 3.8) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 259 nm | Not explicitly stated (PDA used) |
| Injection Volume | Not specified | Not specified |
| Run Time | Not specified | < 7 minutes |
| Sample Preparation | Direct analysis of dosage form after dissolution/dilution | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.5 - 120 μg/mL for this compound | 200 - 5000 ng/mL for TRI & TIP; 100 - 1500 ng/mL for CDMU & TFMU |
| LOD/LOQ | LOD: 0.1541 μg/mL; LOQ: 0.4691 μg/mL | LLOQ: 200 ng/mL (TRI, TIP); 100 ng/mL (CDMU, TFMU) |
| Key Validation Results | Validated per ICH; precise, robust, accurate, specific. Forced degradation studies performed. | Validated per ICH; specific, sensitive, and reproducible. |
Here are the detailed step-by-step protocols for the methods described above.
This method is designed for quality control of pharmaceutical formulations.
Instrument Setup and Mobile Phase Preparation
Standard Solution Preparation
Sample Preparation (Ophthalmic Solution)
Chromatographic Analysis
y = 40447x - 793.8 (R² = 0.9997).Forced Degradation (Stability-Indicating Property)
This method is suitable for pharmacokinetic studies.
Solutions and Mobile Phase Preparation
Calibration Standards and QC Samples
Solid-Phase Extraction (SPE) Procedure
Chromatographic Analysis
This FAQ section addresses specific problems you might encounter during method establishment or routine analysis.
Q1: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What should I check? [1] [2]
Q2: I am experiencing low recovery of this compound and Tipiracil from plasma samples. How can I improve this? [2]
Q3: The detection sensitivity for my assay is insufficient. Are there more sensitive alternatives to HPLC-UV/PDA?
Q4: My analyte retention times are shifting. What is the most likely cause?
The diagrams below outline the logical steps for sample preparation and selecting an appropriate analytical method.
For reliable separation and identification, a stability-indicating UPLC-MS/MS method has been developed and validated per ICH guidelines. Below are the core parameters [1].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous quantification of triflurdine, tipiracil hydrochloride, and their impurities/related substances; characterization of degradation products. |
| Instrumentation | Waters UPLC with MS/MS detection. |
| Column | Acquity BEH Phenyl (100 mm × 2.1 mm, 1.7 µm). |
| Mobile Phase | Methanol : Ammonium Formate Buffer (50:50, v/v). |
| Flow Rate | 0.5 mL/min. |
| Detection | PDA at 257 nm / MS/MS. |
| Key Validation Results | Excellent linearity (R² > 0.999), high precision (%RSD < 1%), accuracy (recoveries 99.54%-100.90%), and robustness. |
Forced degradation studies are critical to demonstrate the method's stability-indicating capability. The experimental design is as follows [1]:
| Stress Condition | Treatment Details | Objective |
|---|---|---|
| Acidic Hydrolysis | Expose sample to acidic conditions (e.g., 0.1N HCl). | To study acid-catalyzed hydrolysis and identify resulting degradation products. |
| Alkaline Hydrolysis | Expose sample to alkaline conditions (e.g., 0.1N NaOH). | To study base-catalyzed hydrolysis and identify resulting degradation products. |
| Oxidative Degradation | Treat sample with an oxidizing agent (e.g., 3% H₂O₂). | To understand oxidative degradation pathways and products. |
| Thermal Degradation | Heat the solid drug substance. | To identify thermal degradation products formed under dry conditions. |
| Photolytic Degradation | Expose sample to UV-Vis light as per ICH options. | To assess photosensitivity and characterize photodegradants. |
| Neutral Hydrolysis | Treat with water or buffer. | To study hydrolytic degradation under neutral conditions. |
The workflow for conducting these studies and analyzing the results is systematic:
Under various stress conditions, this compound degrades to form specific products. The primary metabolites and potential degradation products are summarized below [1] [2].
| Compound | Role / Relationship | Key Characteristics / Notes |
|---|---|---|
| This compound (TRI) | Active Cytotoxic Drug | Incorporated into DNA, inhibits tumor cell growth. |
| Tipiracil (TIP) | Pharmacokinetic Enhancer | Inhibits thymidine phosphorylase, prevents this compound degradation. |
| 5-Carboxy-2'-deoxyuridine (CDMU) | Inactive Metabolite of TRI | Formed via degradation/metabolism. |
| 5-(Trifluoromethyl)uracil (TFMU) | Inactive Metabolite of TRI | Main product of this compound catabolism by thymidine phosphorylase. |
The diagram below illustrates the relationship between the drug substances, their degradation pathways, and the resulting products.
Q1: My method is not achieving baseline separation between this compound, tipiracil, and their degradation products. What should I check?
Q2: I am getting low recovery of this compound in my stability samples. What could be the cause?
Q3: How can I confirm the identity of an unknown peak observed in my stressed sample?
Q4: My peaks are showing significant tailing. How can I improve the peak shape?
The sequence in which these drugs are administered appears to have a substantial impact on overall survival (OS) and progression-free survival (PFS). Key findings from a large, real-world retrospective study (the ReTrITA study) are summarized below.
| Cohort / Sequence | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Findings |
|---|---|---|---|
| R/T Sequence (No Rechallenge cohort) | 16.2 months [1] | 11.5 months [1] | Significantly improved OS and PFS compared to T/R sequence [1]. |
| T/R Sequence (No Rechallenge cohort) | 12.3 months [1] | 8.4 months [1] | Inferior outcomes compared to R/T sequence [1]. |
| Rechallenge Therapy (before T/R or R/T) | 14.5-17.6 months [1] | 9.0-11.3 months [1] | Rechallenge before T/R or R/T may improve survival, potentially altering disease course [1]. |
A separate Japanese retrospective study directly comparing the drugs as monotherapies found no significant difference in median OS between regorafenib (9.9 months) and trifluridine/tipiracil (11.4 months). However, this compound/tipiracil showed a significantly longer median PFS (3.3 vs. 2.0 months) [2].
Understanding the distinct molecular mechanisms of these agents is crucial for research and combination therapy development.
Regorafenib is an oral small-molecule inhibitor of multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment [2]. Key targets include:
In preclinical neuroblastoma models, regorafenib was shown to block GDNF-induced RET signaling, inhibiting the downstream PI3K/AKT/mTOR pathway, a critical effector for cell proliferation and tumor progression [3].
This oral combination drug has a dual mechanism:
Recent research (2025) has revealed a third mechanism: ferroptosis induction. This compound/tipiracil promotes the ubiquitination and degradation of MDM2, stabilizing p53. The nuclear accumulation of p53 downregulates the cystine transporter SLC7A11, a key negative regulator of ferroptosis, leading to this iron-dependent form of cell death [4]. This pathway is illustrated below.
The standard initial dose of regorafenib (160 mg) is associated with significant toxicity. A ReDOS-like dose escalation strategy (starting at a lower dose, e.g., 80 mg or 120 mg, and gradually increasing) has proven effective in real-world settings [6].
This compound/tipiracil shows promising efficacy when combined with bevacizumab (an anti-VEGF antibody). Real-world data indicates that the TFTD + Bevacizumab combination can improve outcomes compared to TFTD monotherapy [2] [7]. Furthermore, regorafenib remains a viable option after progression on TFTD plus bevacizumab, showing consistent efficacy and safety [7].
For researchers designing studies or interpreting data, here are the core experimental frameworks from the cited evidence.
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Common Grade ≥3 Adverse Events |
|---|---|---|---|---|
| FTD/TPI + Bevacizumab [1] [2] [3] | 10.8 months [2] [3] | 5.6 months [2] [3] | 59.6% [1] | Neutropenia, anemia, nausea [3] |
| FTD/TPI (Monotherapy) [4] [3] [5] | 6.9 - 7.1 months [4] [3] | 2.4 - 2.5 months [4] [3] | 25.4% [1] | Neutropenia (38%), anemia (18%), febrile neutropenia (4%) [3] |
| Fruquintinib [6] [2] | 7.4 months (in more heavily pre-treated pts) [2] | Information Missing | Higher than FTD/TPI monotherapy [6] | Higher incidence of ≥3AEs vs. FTD/TPI [6] |
| Regorafenib [6] [5] | 7 months [5] | 1.77 months [5] | Information Missing | Asthenia (70%), diarrhea, hand-foot syndrome, mucositis [5] |
| Best Supportive Care (BSC) [4] [3] | 5.3 months [3] | 1.7 months [3] | Information Missing | Information Missing |
This compound/tipiracil is an oral antineoplastic agent with a unique dual mechanism that distinguishes it from other fluoropyrimidines [3]. The diagram below illustrates how its two components work synergistically.
The efficacy data in the summary table is derived from several pivotal clinical trials. Here is a detailed look at their methodologies and key findings.
This phase 3 trial led to the approval of FTD/TPI + bevacizumab and established it as a standard of care.
This was the pivotal phase 3 trial that led to the initial approval of FTD/TPI monotherapy.
This phase 4 study provided prospective real-world evidence and quality-of-life data.
| Prognostic Factor Category | Specific Factor | Prognostic Impact on OS | Key Supporting Evidence |
|---|---|---|---|
| Genetic Mutations | KRAS G12 mutation | Reduced OS benefit | Phase 3 RCT (RECOURSE) [1] |
| KRAS G13 mutation | Significantly improved OS | Phase 3 RCT (RECOURSE) [1] | |
| Dynamic & Laboratory Biomarkers | High baseline ctDNA (≥5%) | Inferior Survival | Observational Study [2] |
| Rising ctDNA trajectories | Higher risk of death | Observational Study [2] | |
| High Neutrophil-Lymphocyte Ratio (NLR) | Shorter PFS (leading to shorter OS) | Retrospective Study [3] | |
| High ADAR1 protein expression | Longer PFS with FTD/TPI + Bevacizumab | Retrospective Study [3] | |
| Clinical & Treatment Factors | Addition of Bevacizumab | Improved OS vs. FTD/TPI alone | Phase 3 RCT (SUNLIGHT) [3] [4] |
| Any neutropenia (≥ Grade 1) | Predictor of favorable outcomes | Retrospective Study [5] | |
| Dose reduction due to toxicity | Associated with higher OS | Real-World Study [6] | |
| Renal impairment (Ccr < 60 mL/min) | Increased risk of severe neutropenia | Retrospective Study [5] |
For researchers aiming to validate or build upon these findings, the key methodological details from the cited studies are as follows:
1. Genomic Analysis for KRAS Mutations
2. Circulating Tumor DNA (ctDNA) Analysis
3. Immunohistochemical (IHC) Analysis for ADAR1
The relationships between these key biomarkers and patient survival outcomes can be visualized in the following pathway:
| Combination Therapy | Trial Phase / Type | Patient Population | Key Efficacy Outcomes | Reference |
|---|---|---|---|---|
| FTD/TPI + Bevacizumab (vs. FTD/TPI alone) | Phase III (SUNLIGHT) & Real-World | Refractory mCRC (3L+) | Median OS: 10.8 vs 7.5 months (SUNLIGHT); 8.4 vs 6.3 months (Real-World). Median PFS: 5.6 vs 2.4 months (SUNLIGHT); 4.1 vs 2.1 months (Real-World). DCR: 59.6% vs 25.4% (Real-World). | [1] [2] [3] |
| FTD/TPI + Panitumumab (vs. FTD/TPI + Bevacizumab) | Phase II (FIRE-8) | First-line RAS WT mCRC, unfit for intensive chemo | Primary Endpoint: Objective Response Rate (ORR). Results pending. Aims to improve ORR from 30% (control) to 55%. | [4] |
| FTD/TPI + Irinotecan + Bevacizumab | Phase II | Later-line mCRC | ORR: 25.8%. DCR: 93.5%. Median PFS: 9.2 months. Promising efficacy with tolerable toxicity. | [3] |
| Biweekly FTD/TPI ± Bevacizumab (vs. Standard Regimen) | Retrospective | mCRC | Median OS: 256 vs 224 days. Median PFS: 131 vs 84 days. Improved efficacy and reduced hematological toxicity. | [5] |
| FTD/TPI + Irinotecan | Phase II (TRITICC) | Second-line Biliary Tract Cancer (BTC) | Primary Endpoint: Progression-Free Survival (PFS). Aims to evaluate safety and efficacy after gemcitabine failure. | [6] |
To help you interpret the data, here are the methodologies commonly used in these clinical studies.
1. Standard Dosing Schedules The regimens in these studies primarily used two FTD/TPI scheduling approaches alongside partner drugs:
Common partner drug dosing included:
2. Efficacy and Safety Assessment Methods
3. Key Study Design Elements
FTD/TPI has a dual mechanism of action. Recent research also reveals a novel pathway involving ferroptosis, as illustrated below.
Diagram Title: FTD/TPI Mechanisms: DNA Damage and Novel p53-Ferroptosis Pathway
The diagram illustrates two primary mechanistic arms:
For researchers and drug development professionals, the data suggests several key considerations:
The table below summarizes key efficacy findings from recent studies on FTD/TPI-based regimens.
| Study Type / Model | Treatment Regimen | Key Efficacy Findings on Tumor Burden | Citation |
|---|---|---|---|
| Real-World (mCRC) [1] | FTD/TPI + Bevacizumab | Median PFS: 4.1 months; Disease Control Rate (DCR): 59.6% | [1] |
| Real-World (mCRC) [1] | FTD/TPI monotherapy | Median PFS: 2.1 months; Disease Control Rate (DCR): 25.4% | [1] |
| Preclinical (Colorectal Cancer Xenografts) [2] | FTD/TPI + Nintedanib | Tumor Growth Inhibition: 61.5% to 72.8% (significantly higher than monotherapies) | [2] |
| Preclinical (Colorectal Cancer Models) [3] | FTD/TPI + Sulfasalazine (SAS) | Synergistically induced ferroptosis and inhibited cancer cell proliferation | [3] |
To help you interpret the data, here are the methodologies from the key studies cited.
This protocol is standard for evaluating the direct impact of a drug on tumor burden in a preclinical setting.
This methodology reflects how treatment effectiveness is assessed in a clinical population.
FTD/TPI's efficacy in reducing tumor burden stems from its direct cytotoxic effects on cancer cells. Recent research has also elucidated a novel mechanism involving ferroptosis.
Diagram Title: FTD/TPI Anti-Tumor Mechanisms
Established Cytotoxic Mechanisms: this compound, the active component of FTD/TPI, exerts its effects through a dual mechanism. First, it inhibits thymidylate synthase (TS), disrupting DNA synthesis. Second, it is extensively incorporated into DNA, leading to DNA dysfunction and strand breaks, which ultimately results in cell death. [2] [4] This direct damage to cancer cells is a primary driver for reducing tumor burden.
Novel Ferroptosis Pathway: A 2025 study revealed that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The mechanism involves FTD/TPI promoting the stabilization of the tumor suppressor protein p53. Stabilized p53 then suppresses the expression of SLC7A11, a key component of the system responsible for protecting cells from ferroptosis. This downregulation leads to the accumulation of lethal lipid peroxides, killing cancer cells through this non-apoptotic pathway. [3] This discovery provides a new perspective on how FTD/TPI reduces tumor burden.
When evaluating the data on FTD/TPI and tumor burden, consider these points:
| Therapeutic Agent | Most Common Grade 3-5 Adverse Events | Key Distinctive Safety Considerations | Supporting Study / Context |
|---|---|---|---|
| Trifluridine/Tipiracil (FTD/TPI) Monotherapy [1] | Neutropenia (38%), Leukopenia (21%), Anemia (18%), Febrile Neutropenia (4%) [1] | Lower risk of cardiotoxicity vs. other fluoropyrimidines (overall incidence ~5.2%) [2]. | RECOURSE Trial [1] |
| FTD/TPI + Bevacizumab [3] | Neutropenia, Nausea, Anemia (rates comparable to FTD/TPI alone) [3] [1] | Combination does not significantly alter FTD/TPI's safety profile; no new safety signals identified. | SUNLIGHT Trial; Real-World Study [3] [1] |
| Regorafenib [4] | Not detailed in sources, but known from clinical practice to include hand-foot skin reaction, fatigue, hypertension, diarrhea. | -- | -- |
| Fruquintinib [5] [4] | Hypertension, Hand-foot syndrome [5] | -- | FRESCO Trial [4] |
| Fruquintinib + Sintilimab [5] | Hand-foot syndrome (Grade 3), Hypertension (Grade 3), Bullous pemphigoid (immune-related) [5] | Combination introduces immune-related adverse events (irAEs). | Case Report [5] |
| Precemtabart Tocentecan (Anti-CEACAM5 ADC) [4] | Hematologic events (dose-limiting), Gastrointestinal toxicity | Novel agent; safety profile consistent with its exatecan payload (TOP1 inhibitor). | Phase 1 Trial [4] |
For researchers, the methodology behind these safety findings is critical. Here are the designs of the key studies cited.
For a comprehensive safety overview, systematic reviews are essential. A comparison of two major guidelines shows their methodologies are highly aligned:
The diagram below illustrates the workflow for a systematic safety review based on these protocols.
Irritant;Health Hazard